Methyl 6-fluoro-1H-indole-4-carboxylate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
methyl 6-fluoro-1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFPLBCOOZCPOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=CC(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676504 | |
| Record name | Methyl 6-fluoro-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-43-4 | |
| Record name | Methyl 6-fluoro-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-1H-indole-4-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Methyl 6-fluoro-1H-indole-4-carboxylate" basic properties
An In-depth Technical Guide to Methyl 6-fluoro-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of this compound, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental insights, and logical workflows.
Core Chemical and Physical Properties
This compound is a heterocyclic compound with the chemical formula C₁₀H₈FNO₂.[1] It is recognized for its role as a crucial building block in the synthesis of various biologically active molecules.[2] The compound typically appears as a light yellow to off-white powder or a colorless solid.[2][3]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 1082040-43-4 | [1][2][3][4][5][6][7][8][9] |
| Molecular Formula | C₁₀H₈FNO₂ | [1][2][4][7][8][9] |
| Molecular Weight | 193.17 g/mol | [1][2][4] |
| Exact Mass | 193.053909 u | [2] |
| Appearance | Light yellow to off-white powder; colorless solid | [2][3] |
| Boiling Point | 343.7 ± 27.0 °C (Predicted) | [1][4] |
| Density | 1.341 ± 0.06 g/cm³ (Predicted) | [1][4] |
| Flash Point | 161.7 ± 23.7 °C | [1] |
| pKa | 15.20 ± 0.30 (Predicted) | [2][4] |
| Refractive Index | 1.616 | [1] |
| Solubility | Very slightly soluble (0.42 g/L at 25 °C) | [2] |
| Storage | Sealed in dry, room temperature | [4] |
Table 2: Computed Molecular Properties
| Property | Value | Source |
| XLogP3 | 2.0 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 42.1 Ų | [1][2] |
| Heavy Atom Count | 14 | [2] |
| Complexity | 234 | [2] |
Applications in Drug Development
This compound is a significant intermediate in the synthesis of pharmaceutical compounds.[10] Its structure is a component of molecules investigated for various therapeutic applications.
-
PARP Inhibitors: It is a known building block in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Rucaparib, which is used in the treatment of ovarian cancer.[3][6][11]
-
HIV Treatment: Structurally related compounds have been utilized in the synthesis of phosphoindole inhibitors that target the HIV non-nucleoside reverse transcriptase.[4]
-
Antimicrobial and Anticancer Research: The core indole structure is shared with compounds that have demonstrated significant antimicrobial and anticancer properties.[4]
-
Probes: Variants of this molecule have shown potential as fluorescent and infrared probes for studying protein structure and dynamics.[4]
Below is a diagram illustrating the role of this compound as a key intermediate.
Caption: Role as a key intermediate in pharmaceutical synthesis.
Experimental Protocols
While specific, detailed experimental protocols for this exact molecule are proprietary or not widely published, a general workflow for the spectroscopic analysis of indole carboxylate derivatives can be outlined. This workflow is standard for the characterization of such organic compounds.
General Spectroscopic Analysis Workflow
The following protocol describes the general steps for analyzing a sample of this compound using NMR, IR, and MS techniques.
1. Sample Preparation:
-
NMR (Nuclear Magnetic Resonance): Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[12] Ensure the sample is fully dissolved to achieve a homogeneous solution.[12]
-
IR (Infrared) Spectroscopy: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin, transparent disk.[12] Alternatively, for a Nujol mull, grind the sample with a drop of Nujol.[12]
-
MS (Mass Spectrometry): Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.[12] The concentration should be in the low µg/mL range.[12]
2. Data Acquisition:
-
NMR:
-
Place the NMR tube into the spectrometer.[12]
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[12]
-
Acquire ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR spectra. Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed for detailed structural elucidation.[13]
-
-
IR:
-
MS:
3. Data Analysis:
-
NMR: Analyze the chemical shifts, coupling constants, and integration of the peaks to determine the structure of the molecule.
-
IR: Identify the characteristic absorption bands corresponding to the functional groups present (e.g., N-H stretch, C=O stretch, C-F stretch).
-
MS: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
The diagram below illustrates a typical workflow for spectroscopic analysis.
Caption: Generalized workflow for spectroscopic analysis.
Safety Information
According to aggregated GHS information, this compound is classified as toxic if swallowed (H301).[1] Some sources also indicate it may cause an allergic skin reaction (H317) and is harmful if swallowed (H302). Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. watson-int.com [watson-int.com]
- 4. 1082040-43-4 | 6-Fluoro-1H-indole-4-carboxylic acid methyl ester [fluoromart.com]
- 5. This compound | CAS#:1082040-43-4 | Chemsrc [chemsrc.com]
- 6. 6-Fluoro-1H-indole-4-carboxylic acid methyl ester | 1082040-43-4 [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. alchemypharm.com [alchemypharm.com]
- 9. chemuniverse.com [chemuniverse.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Page loading... [guidechem.com]
- 12. benchchem.com [benchchem.com]
- 13. tetratek.com.tr [tetratek.com.tr]
An In-depth Technical Guide to Methyl 6-fluoro-1H-indole-4-carboxylate
CAS Number: 1082040-43-4
Molecular Formula: C₁₀H₈FNO₂
Molecular Weight: 193.17 g/mol
Introduction
Methyl 6-fluoro-1H-indole-4-carboxylate is a crucial intermediate in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor, Rucaparib. Rucaparib is an important therapeutic agent used in the treatment of certain types of ovarian and prostate cancers. The indole scaffold is a common motif in many pharmacologically active compounds, and the specific substitution pattern of this molecule, including the fluorine atom and the methyl carboxylate group, is key to its role in the construction of the final drug substance. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound for researchers, scientists, and professionals in drug development.
Chemical Structure
The chemical structure of this compound is characterized by a central indole ring system. A fluorine atom is substituted at the 6-position, and a methyl carboxylate group is at the 4-position.
Structure:
Physicochemical and Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The data presented below is a combination of information from commercial suppliers and predicted values.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1082040-43-4 | [1] |
| Molecular Formula | C₁₀H₈FNO₂ | [2] |
| Molecular Weight | 193.17 | [1][2] |
| Appearance | Light yellow to off-white powder | [1] |
| Purity | ≥98% | [1] |
| Solubility | Sparingly soluble in water (0.42 g/L at 25°C, predicted) | [3] |
| Boiling Point | 343.7 ± 27.0 °C (Predicted) | [2] |
| Density | 1.341 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 161.7 ± 23.7 °C (Predicted) | [2] |
| pKa | 15.20 ± 0.30 (Predicted) | [3] |
Table 2: Spectroscopic Data (Predicted/Typical)
| Technique | Data |
| ¹H NMR | Predicted shifts for the aromatic and NH protons would appear in the downfield region (approx. 6.5-8.5 ppm and >10 ppm respectively). The methyl ester protons would be a singlet around 3.8-4.0 ppm. Specific couplings would be observed between adjacent aromatic protons, and potentially long-range couplings involving the fluorine atom. |
| ¹³C NMR | Predicted shifts for the aromatic carbons would be in the range of 100-140 ppm. The carbonyl carbon of the ester would be significantly downfield (>160 ppm), and the methyl carbon would be around 50-55 ppm. Carbon-fluorine coupling (J-coupling) would be observable for carbons near the fluorine atom. |
| IR (Infrared Spectroscopy) | Expected characteristic peaks would include N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C-F stretching (around 1000-1200 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z 193.05. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃). |
Experimental Protocols
Synthesis via Leimgruber–Batcho Indole Synthesis
The most common method for the preparation of this compound is the Leimgruber–Batcho indole synthesis. This method involves the condensation of a substituted o-nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization to the indole.
Starting Material: Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS: 697739-03-0)
Overall Reaction:
Methyl 5-fluoro-2-methyl-3-nitrobenzoate → (condensation with DMF-DMA) → Enamine Intermediate → (reductive cyclization) → this compound
Step 1: Enamine Formation
-
Reagents and Solvents:
-
Methyl 5-fluoro-2-methyl-3-nitrobenzoate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine (optional, can accelerate the reaction)
-
High-boiling solvent such as N,N-Dimethylformamide (DMF) or xylene
-
-
Procedure:
-
To a solution of Methyl 5-fluoro-2-methyl-3-nitrobenzoate in DMF, add DMF-DMA (typically 1.5-2.0 equivalents).
-
If used, add a catalytic amount of pyrrolidine.
-
Heat the mixture to a high temperature (typically 120-150 °C) and stir for several hours until the starting material is consumed (monitor by TLC or HPLC).
-
The intermediate enamine, (E)-methyl 2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate, is often a colored compound and may be isolated or used directly in the next step.
-
If isolated, the solvent is removed under reduced pressure, and the crude product can be purified by crystallization or chromatography.
-
Step 2: Reductive Cyclization
-
Reagents and Solvents:
-
Enamine intermediate from Step 1
-
Reducing agent (e.g., H₂/Palladium on carbon (Pd/C), Raney Nickel, Iron in acetic acid, or Sodium dithionite)
-
Solvent (e.g., Methanol, Ethanol, Ethyl acetate, or Acetic acid, depending on the reducing agent)
-
-
Procedure (using H₂/Pd/C):
-
Dissolve the enamine intermediate in a suitable solvent like methanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Stir vigorously until the reaction is complete (monitor by TLC or HPLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or silica gel chromatography.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A general reversed-phase HPLC method can be used for the purity determination of this compound. The specific conditions would require optimization and validation.
Table 3: General HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a higher percentage of A, and gradually increase the percentage of B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 220 nm or 254 nm) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a known amount of the compound in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 0.5-1.0 mg/mL. |
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the Leimgruber-Batcho synthesis pathway for this compound.
Caption: Leimgruber-Batcho synthesis of this compound.
Conclusion
This compound is a vital building block in the pharmaceutical industry, particularly for the synthesis of the anticancer drug Rucaparib. While detailed experimental characterization data is not extensively published, its synthesis via the Leimgruber-Batcho reaction is well-established. This guide provides a foundational understanding of its properties and synthesis, which can be built upon with in-house experimental data and optimization for specific research and development needs.
References
An In-depth Technical Guide on Methyl 6-fluoro-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties and synthetic context of Methyl 6-fluoro-1H-indole-4-carboxylate, a key intermediate in the development of targeted therapeutics.
Core Compound Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₈FNO₂[1][2][3] |
| Molecular Weight | 193.18 g/mol [4] |
| CAS Number | 1082040-43-4 |
| Appearance | White or off-white solid[3] |
| Purity | Typically available in 95-98% purity[1][4] |
Synthetic Significance and Applications
This compound is a crucial building block in medicinal chemistry. Its primary significance lies in its role as an intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that target DNA repair mechanisms in cancer cells. Notably, it is a documented intermediate in the synthesis of Rucaparib, an anti-cancer agent used for the treatment of ovarian cancer.[5] The indole scaffold of this compound is a common motif in pharmacologically active molecules, and the fluorine substitution can enhance metabolic stability and binding affinity.
While specific, detailed experimental protocols for the synthesis of this compound are proprietary and vary by manufacturer, a general synthetic workflow can be conceptualized. The synthesis typically involves the construction of the indole ring system, followed by esterification and fluorination at the appropriate positions.
Conceptual Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis and subsequent utilization of this compound in the production of a PARP inhibitor like Rucaparib. This represents a logical sequence of chemical transformations common in pharmaceutical manufacturing.
Caption: Conceptual workflow for the synthesis of a PARP inhibitor.
References
Spectroscopic data of "Methyl 6-fluoro-1H-indole-4-carboxylate" (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of Methyl 6-fluoro-1H-indole-4-carboxylate
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key chemical entities is paramount. This compound is a significant heterocyclic compound, often utilized as a building block in the synthesis of pharmaceutical agents, such as the PARP inhibitor Rucaparib.[1] This technical guide provides a detailed overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~8.5 - 9.0 | br s | - | 1H | N-H |
| ~7.5 - 7.7 | m | - | 1H | Ar-H |
| ~7.2 - 7.4 | m | - | 1H | Ar-H |
| ~7.0 - 7.2 | m | - | 1H | Ar-H |
| ~6.8 - 7.0 | m | - | 1H | Ar-H |
| ~3.9 | s | - | 3H | -OCH₃ |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (ester) |
| ~158 (d, ¹JCF ≈ 240 Hz) | C-F |
| ~137 | Quaternary C |
| ~125 | Quaternary C |
| ~122 | Ar C-H |
| ~120 (d, ²JCF ≈ 25 Hz) | Quaternary C |
| ~115 (d, ²JCF ≈ 20 Hz) | Ar C-H |
| ~105 (d, ³JCF ≈ 5 Hz) | Ar C-H |
| ~100 | Ar C-H |
| ~52 | -OCH₃ |
Note: The predicted NMR data is based on the analysis of indole derivatives and general principles of NMR spectroscopy.[2][3][4][5][6] The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 - 3300 | Strong, Sharp | N-H Stretch |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H Stretch (-CH₃) |
| ~1720 - 1700 | Strong | C=O Stretch (Ester) |
| ~1620 - 1450 | Medium to Strong | Aromatic C=C Bending |
| ~1250 - 1050 | Strong | C-O Stretch (Ester) and C-F Stretch |
Note: The IR data is predicted based on characteristic functional group absorption frequencies.[7][8][9]
Mass Spectrometry (MS)
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |
| 193 | High | [M]⁺ (Molecular Ion) |
| 162 | Medium | [M - OCH₃]⁺ |
| 134 | Medium | [M - COOCH₃]⁺ |
Note: The predicted mass spectrometry data is based on the molecular weight of the compound (C₁₀H₈FNO₂; MW: 193.17 g/mol ) and common fragmentation patterns.[10][11]
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.
-
Instrumentation : Utilize a high-resolution NMR spectrometer, such as a Bruker Avance operating at 500 MHz for ¹H and 125 MHz for ¹³C.[12]
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum at room temperature using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
2D NMR : For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[6]
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid Sample (Thin Film) : Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[13] Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[13]
-
Solid Sample (KBr Pellet) : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder.[14] Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.[14]
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[9]
-
-
Instrumentation : Use a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition : Place the prepared sample in the spectrometer's sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Data Processing : The resulting interferogram is Fourier-transformed to produce the final IR spectrum, which plots transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[15] Further dilute this stock solution to a final concentration of around 10-100 µg/mL.[15] The solution should be free of any particulate matter.[15]
-
Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron impact (EI).[16][17]
-
Data Acquisition :
-
Ionization : The sample is introduced into the ion source where it is ionized. In EI, a high-energy electron beam is used to ionize the sample, often leading to fragmentation.[16] ESI is a softer ionization technique that typically produces the molecular ion.
-
Mass Analysis : The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[18][19]
-
Detection : The separated ions are detected, and their abundance is recorded.
-
-
Data Processing : The data is processed to generate a mass spectrum, which is a plot of relative ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.[16]
Workflow and Data Interpretation
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process for structure elucidation using the combined data.
Caption: General workflow for spectroscopic analysis.
Caption: Logical flow for structure confirmation.
References
- 1. 6-Fluoro-1H-indole-4-carboxylic acid methyl ester | 1082040-43-4 [chemicalbook.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. youtube.com [youtube.com]
- 4. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 5. Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles | Semantic Scholar [semanticscholar.org]
- 6. tetratek.com.tr [tetratek.com.tr]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Experimental Design [web.mit.edu]
- 9. amherst.edu [amherst.edu]
- 10. 1082040-43-4 | 6-Fluoro-1H-indole-4-carboxylic acid methyl ester [fluoromart.com]
- 11. echemi.com [echemi.com]
- 12. rsc.org [rsc.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. webassign.net [webassign.net]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 17. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. fiveable.me [fiveable.me]
- 19. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Unveiling the Physicochemical Landscape of Methyl 6-fluoro-1H-indole-4-carboxylate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the available data on the solubility and stability of Methyl 6-fluoro-1H-indole-4-carboxylate, a fluorinated indole derivative of significant interest in medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document compiles predicted physicochemical properties, contextual data from related compounds, and detailed experimental protocols to guide further investigation.
Executive Summary
Physicochemical Properties
Quantitative data for this compound is limited to computational predictions. The following table summarizes these predicted properties. For comparative purposes, experimental data for the related, non-fluorinated compound, Methyl 1H-indole-4-carboxylate, is also included.
| Property | This compound (Predicted) | Methyl 1H-indole-4-carboxylate (Experimental) | Reference |
| Molecular Formula | C₁₀H₈FNO₂ | C₁₀H₉NO₂ | [2] |
| Molecular Weight | 193.17 g/mol | 175.18 g/mol | [2] |
| Density | 1.341 g/cm³ | Not Available | [2] |
| Boiling Point | 343.7 °C | Not Available | [2] |
| Flash Point | 161.7 °C | Not Available | [2] |
| Melting Point | Not Available | 68-71 °C | |
| XLogP3 | 2 | 1.6 | [2] |
Solubility Profile
Direct experimental solubility data for this compound in various solvents is not currently published. However, general solubility trends for fluorinated indole derivatives can be inferred. The fluorine atom can increase lipophilicity, which may affect aqueous solubility.[3] Generally, indole derivatives are soluble in organic solvents such as chloroform and methanol.[3] The solubility of ionizable compounds is pH-dependent.
General Solubility Characteristics of Related Indole Derivatives:
| Solvent Type | Expected Solubility | Rationale |
| Polar Protic Solvents (e.g., Water) | Sparingly soluble | The indole ring is largely non-polar, but the ester and N-H groups can participate in hydrogen bonding. Fluorination may slightly alter aqueous solubility. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | Good solvation of the polar functional groups. |
| Non-polar Organic Solvents (e.g., Chloroform, Dichloromethane) | Soluble | The aromatic indole core is readily solvated by these solvents. |
Stability Data and Degradation Pathways
Comprehensive stability data for this compound is not available. However, the stability of the indole scaffold and the ester functional group are well-documented. Indole derivatives are known to be sensitive to acidic conditions, which can lead to polymerization and discoloration.[4] The ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol.
Potential Degradation Pathways:
-
Acid-Catalyzed Degradation: Protonation of the indole ring, particularly at the C3 position, can initiate polymerization.[4] Acid-catalyzed hydrolysis of the methyl ester is also a likely degradation route.
-
Base-Catalyzed Hydrolysis: The methyl ester is susceptible to hydrolysis under basic conditions, forming the carboxylate salt.
-
Oxidative Degradation: Indoles can be susceptible to oxidation, leading to a variety of degradation products.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation.
The following diagram illustrates a generalized workflow for conducting forced degradation studies, which are essential for identifying potential degradation products and establishing the intrinsic stability of a drug candidate.
Caption: A general workflow for forced degradation studies.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.
Protocol 1: Kinetic Aqueous Solubility Determination
Objective: To determine the kinetic solubility of the test compound in an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Sample Preparation: In a 96-well plate, add 5 µL of the 10 mM stock solution to 245 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final compound concentration of 200 µM in 2% DMSO.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
-
Analysis: Analyze the filtrate by liquid chromatography-mass spectrometry (LC-MS) or a similar quantitative method.
-
Quantification: Compare the peak area of the compound in the filtrate to a standard curve prepared by diluting the stock solution in a 50:50 mixture of acetonitrile and water.
Protocol 2: Forced Degradation Study (General)
Objective: To investigate the intrinsic stability of the compound under various stress conditions.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Add the stock solution to 0.1 M hydrochloric acid (HCl) to achieve the desired final concentration. Incubate at 60°C.
-
Base Hydrolysis: Add the stock solution to 0.1 M sodium hydroxide (NaOH) to achieve the desired final concentration. Incubate at 60°C.
-
Oxidative Degradation: Add the stock solution to a solution of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature.
-
Thermal Degradation: Store the solid compound and a solution of the compound at 60°C.
-
Photodegradation: Expose the solid compound and a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 8, 24 hours for hydrolytic and oxidative stress; longer for thermal and photolytic stress).
-
Sample Quenching: Neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by a stability-indicating high-performance liquid chromatography (HPLC) method, typically with UV and mass spectrometric detection, to quantify the remaining parent compound and detect degradation products.
Signaling Pathway Context: The STING Pathway
Indole derivatives have been investigated as modulators of various signaling pathways, including the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a sign of viral or bacterial infection or cellular damage. Aberrant STING activation is implicated in various inflammatory and autoimmune diseases, making it a key therapeutic target.
The following diagram illustrates the canonical STING signaling pathway.
Caption: Overview of the cGAS-STING signaling pathway.
Conclusion
This technical guide provides a foundational resource for researchers working with this compound. While direct experimental data remains to be established, the provided information on related compounds and detailed experimental protocols offers a solid starting point for in-depth investigation of its solubility, stability, and biological activity. The context of the STING signaling pathway highlights a potential area of therapeutic application for this and related indole derivatives. Further empirical studies are essential to fully characterize this promising molecule.
References
The Biological Significance of 6-Fluoro Substitution in Indoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This technical guide delves into the profound biological significance of the 6-fluoro substitution on the indole scaffold, a privileged structure in medicinal chemistry. Through an examination of its effects on enzyme inhibition, receptor interaction, and metabolic stability, this document provides a comprehensive resource for researchers seeking to leverage the unique properties of 6-fluoroindoles in the design of novel therapeutics.
Introduction: The Fluorine Advantage in Indole-Based Drug Discovery
The indole nucleus is a ubiquitous motif in a vast array of biologically active natural products and synthetic drugs.[1] Its versatile structure allows for interactions with a multitude of biological targets. The introduction of a fluorine atom, particularly at the 6-position of the indole ring, can dramatically alter the molecule's physicochemical properties, leading to enhanced biological activity, improved metabolic stability, and modulated receptor affinity.[2] This "fluorine advantage" stems from the unique characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.
This guide will explore the multifaceted impact of the 6-fluoro substitution, with a focus on its role in the development of anticancer, neuroactive, and antimicrobial agents. We will present a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to provide a thorough understanding of this critical structural modification.
Enhanced Biological Activity Through 6-Fluoro Substitution
The 6-fluoro substitution has been shown to significantly enhance the potency of indole derivatives across various therapeutic targets. This enhancement is often attributed to altered electronic properties, increased binding affinity, and improved metabolic resistance.
Inhibition of Tryptophan 2,3-Dioxygenase (TDO)
Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway, the major route of tryptophan catabolism.[3] Upregulation of TDO is implicated in tumor immune evasion and neurodegenerative diseases, making it an attractive target for therapeutic intervention.[3][4]
Studies have demonstrated that the 6-fluoro substitution on the indole ring can significantly boost the inhibitory activity of TDO inhibitors. For instance, a comparative study of 6-(1H-indol-3-yl)-benzotriazole derivatives revealed a substantial increase in potency with the introduction of a fluorine atom at the 6-position of the indole moiety.[5]
Table 1: Comparison of TDO2 Inhibition by 6-Fluoro-Substituted and Non-Fluorinated Indole Derivatives [5]
| Compound | Structure | hTDO2 IC50 (enzymatic) (µM) | hTDO2 IC50 (cellular) (µM) |
| 8 | 6-(1H-indol-3-yl)-1H-benzo[d][5][6][7]triazole | 2.7 | 0.8 |
| 8a | 6-(6-fluoro-1H-indol-3-yl)-1H-benzo[d][5][6][7]triazole | 1.1 | 0.02 |
| 37 | N-(1H-indol-3-yl)-1H-benzo[d][5][6][7]triazol-6-amine | 24.9 | 0.74 |
| 37a | N-(6-fluoro-1H-indol-3-yl)-1H-benzo[d][5][6][7]triazol-6-amine | 5.2 | 0.23 |
As shown in Table 1, the 6-fluoro substitution in compound 8a resulted in a greater than 2-fold increase in enzymatic inhibitory potency and a remarkable 40-fold increase in cellular potency compared to its non-fluorinated counterpart, 8 .[5] A similar trend was observed for compound 37a versus 37 .[5] This highlights the critical role of the 6-fluoro group in enhancing the efficacy of TDO inhibitors.
Modulation of Serotonin and Dopamine Transporter Affinity
The serotonin transporter (SERT) and dopamine transporter (DAT) are key regulators of neurotransmission and are the primary targets for many antidepressant and psychoactive drugs. The 6-fluoro substitution on indole-based ligands can influence their binding affinity for these transporters.
A study on a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives demonstrated that the introduction of a fluorine substituent can enhance DAT affinity. For example, compound 11 (with a fluorine substitution) and compound 12 (also with a fluorine substitution) showed improved DAT binding compared to their non-fluorinated analogues.[6]
Antimicrobial and Antifungal Activity
Key Signaling Pathways Modulated by 6-Fluoroindoles
The biological effects of 6-fluoroindoles are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new drug candidates.
The Kynurenine Pathway
As discussed, 6-fluoroindole derivatives are potent inhibitors of TDO, a key enzyme in the kynurenine pathway.[5] By inhibiting TDO, these compounds can modulate the levels of downstream metabolites, some of which are neuroactive or immunomodulatory.[10][11][12][13] Inhibition of TDO leads to a decrease in the production of kynurenine and its downstream metabolites, such as the neurotoxin quinolinic acid, and an increase in the levels of tryptophan. This shift in the metabolic profile of the kynurenine pathway is believed to be a key mechanism behind the therapeutic effects of TDO inhibitors in cancer and neurodegenerative diseases.[10]
Quorum Sensing in Pseudomonas aeruginosa
Quorum sensing (QS) is a cell-to-cell communication system that bacteria like Pseudomonas aeruginosa use to coordinate virulence factor production and biofilm formation.[7][14][15][16] The QS system in P. aeruginosa is complex and involves multiple signaling molecules and receptors, including the LasR and RhlR systems.[15] Inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance. While direct IC50 values for 6-fluoroindole are not provided in the search results, indole and its derivatives are known to interfere with QS systems.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the advancement of research. This section provides methodologies for the synthesis of 6-fluoroindole and for a key biological assay.
Synthesis of 6-Fluoroindole-3-acetonitrile
This protocol describes a two-step synthesis of 6-fluoroindole-3-acetonitrile, a valuable intermediate for the preparation of various biologically active molecules.[6]
Step 1: Synthesis of 6-Fluorogramine (6-fluoro-3-(dimethylaminomethyl)indole)
-
In a suitable reaction vessel, mix 6-fluoroindole, dimethylamine hydrochloride, and polyformaldehyde in a molar ratio of 1:1.2:1.5.[6]
-
Add an organic solvent such as dioxane.
-
Heat the mixture to reflux and stir continuously. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and process it to isolate the 6-fluorogramine. This may involve extraction and purification steps.
Step 2: Synthesis of 6-Fluoroindole-3-acetonitrile
-
Mix the 6-fluorogramine prepared in Step 1 with sodium cyanide in a molar ratio of 1:1.5.[6]
-
Add a high-boiling point aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6]
-
Heat the mixture to 150°C and reflux for approximately 4 hours.[6]
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Perform an aqueous workup followed by extraction with an organic solvent like dichloromethane.
-
Wash the organic layer with water and then evaporate the solvent to obtain the crude 6-fluoroindole-3-acetonitrile.
-
The crude product can be further purified by distillation under reduced pressure or by column chromatography.
In Vitro TDO Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against human TDO2.
-
Enzyme and Reagents: Recombinant human TDO2 enzyme, L-tryptophan (substrate), ascorbic acid, methylene blue, and the test compounds (e.g., 6-fluoroindole derivatives).
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM potassium phosphate buffer (pH 7.0).
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing the TDO2 enzyme, ascorbic acid, and methylene blue in the assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a control with no inhibitor.
-
Initiation of Reaction: Initiate the reaction by adding L-tryptophan.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific time.
-
Termination and Detection: Stop the reaction (e.g., by adding a stopping reagent). The product, N-formylkynurenine, can be converted to kynurenine, which can be quantified by measuring its absorbance at 321 nm or by using a more sensitive method like HPLC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The 6-fluoro substitution is a powerful tool in the medicinal chemist's arsenal for optimizing the biological properties of indole-based compounds. As demonstrated in this guide, this single atomic substitution can lead to significant improvements in enzyme inhibitory potency and modulate interactions with key biological targets. The enhanced activity of 6-fluoroindole derivatives against TDO highlights their potential in the development of novel cancer immunotherapies and treatments for neurodegenerative disorders.
Future research should focus on a more systematic exploration of the structure-activity relationships of 6-fluoroindoles against a broader range of biological targets. The acquisition of more extensive quantitative data directly comparing 6-fluoroindole analogs with their non-fluorinated counterparts will be crucial for a deeper understanding of the fluorine effect. Furthermore, detailed investigations into the specific signaling pathways modulated by these compounds will provide valuable insights into their mechanisms of action and guide the development of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of the biological significance of the 6-fluoro substitution in indoles promises to yield exciting new discoveries in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.uniupo.it [iris.uniupo.it]
- 5. dial.uclouvain.be [dial.uclouvain.be]
- 6. CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile - Google Patents [patents.google.com]
- 7. Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Fluoroindole 98 399-51-9 [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Kynurenine pathway metabolites: relevant to vitamin B-6 deficiency and beyond1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Pseudomonas aeruginosa quorum sensing by chemical induction of the MexEF-oprN efflux pump - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Methyl 6-fluoro-1H-indole-4-carboxylate Derivatives: A Technical Guide for Researchers
A versatile scaffold for the development of next-generation therapeutics, Methyl 6-fluoro-1H-indole-4-carboxylate and its derivatives present significant opportunities in drug discovery, particularly in the fields of oncology, virology, and microbiology. This in-depth technical guide provides a comprehensive overview of potential research areas, summarizing key data and outlining experimental protocols to empower researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.
The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic biologically active compounds.[1] The strategic placement of a fluorine atom at the 6-position of the indole ring, as seen in this compound, can enhance metabolic stability and binding affinity to target proteins, making this a particularly attractive starting point for drug design.[2] This guide delves into the most promising research avenues for derivatives of this core structure, with a focus on anticancer, antiviral, and antimicrobial applications.
Anticancer Drug Discovery: Targeting DNA Repair and Beyond
The most prominent application of this compound derivatives lies in the development of anticancer agents, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP).[3][4][5] PARP enzymes play a crucial role in DNA single-strand break repair. By inhibiting PARP, cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, can be selectively killed through a process known as synthetic lethality.
PARP Inhibition: A Validated Therapeutic Strategy
This compound is a key intermediate in the synthesis of the approved PARP inhibitor, Rucaparib.[3] This underscores the potential of this scaffold for the development of new and improved PARP inhibitors. Research in this area could focus on synthesizing novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.
Potential Research Areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the indole nitrogen, the carboxylate group, and other positions on the indole ring to understand their impact on PARP inhibitory activity.
-
Development of Selective PARP Inhibitors: Targeting specific PARP family members to reduce off-target effects and improve the therapeutic window.
-
Combination Therapies: Investigating the synergistic effects of novel derivatives with other anticancer agents, such as chemotherapy or immunotherapy.
Quantitative Data: PARP Inhibitory Activity
| Derivative Type | Target | Activity (IC50) | Reference |
| Indole-2-carboxamides | EGFR | 71 ± 06 nM | |
| Indole-2-carboxamides | BRAFV600E | 77 nM to 107 nM | |
| Indole-2-carboxamides | VEGFR-2 | 1.10 nM to 3.25 nM | |
| Thiazolyl-indole-2-carboxamides | MCF-7 cells | 6.10 ± 0.4 μM | [4] |
| Thiazolyl-indole-2-carboxamides | EGFR, HER2, VEGFR-2, CDK2 | Inhibition observed | [4] |
Experimental Protocols
A common synthetic route involves the hydrolysis of the methyl ester of this compound to the corresponding carboxylic acid, followed by amide coupling with a desired amine.
Step 1: Hydrolysis
-
Dissolve this compound in a suitable solvent mixture (e.g., methanol/water).
-
Add a base, such as lithium hydroxide or sodium hydroxide.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Acidify the reaction mixture to precipitate the carboxylic acid.
-
Filter and dry the product to obtain 6-fluoro-1H-indole-4-carboxylic acid.
Step 2: Amide Coupling
-
Dissolve the 6-fluoro-1H-indole-4-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt).
-
Add a non-nucleophilic base (e.g., DIPEA or triethylamine).
-
Add the desired amine.
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous work-up and purify the product by column chromatography.
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.
-
Coat a 96-well plate with histone proteins.
-
Add the test compound at various concentrations.
-
Add purified PARP1 enzyme and biotinylated NAD+.
-
Incubate to allow the PARPylation reaction to occur.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP to detect the biotinylated PARylated histones.
-
Add a chemiluminescent or colorimetric HRP substrate.
-
Measure the signal, which is inversely proportional to the PARP1 inhibitory activity of the compound.
Signaling Pathway
Caption: PARP Inhibition Pathway in Cancer Cells.
Antiviral Research: A Broad-Spectrum Approach
Derivatives of indole-2-carboxylate have demonstrated broad-spectrum antiviral activity against a range of viruses, including influenza A, influenza B, HSV-1, and Coxsackie B3 virus.[5] This suggests that the 6-fluoro-1H-indole-4-carboxylate scaffold could be a promising starting point for the development of novel antiviral agents.
Potential Research Areas:
-
Screening against Diverse Viruses: Evaluating a library of derivatives against a wide panel of DNA and RNA viruses to identify lead compounds.
-
Mechanism of Action Studies: Elucidating the specific viral targets or host pathways that are modulated by active compounds.
-
Optimization of Antiviral Potency: Improving the activity and selectivity of lead compounds through medicinal chemistry efforts.
Quantitative Data: Antiviral Activity
| Compound | Virus | Activity (IC50) | Selectivity Index (SI) | Reference |
| Indole-2-carboxylate derivative 8f | Cox B3 | - | 17.1 | [5] |
| Indole-2-carboxylate derivative 14f | Influenza A | 7.53 μmol/L | 12.1 | [5] |
Experimental Protocols
This assay is commonly used to screen for antiviral activity.
-
Seed host cells in a 96-well plate and allow them to form a monolayer.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Infect the cells with the virus of interest.
-
Incubate the plate until CPE is observed in the virus control wells.
-
Stain the cells with a dye (e.g., crystal violet) to visualize viable cells.
-
Quantify the CPE inhibition by measuring the absorbance.
Experimental Workflow
Caption: Workflow for Antiviral Drug Discovery.
Antimicrobial Drug Development: A Scaffold for New Antibiotics
The emergence of antibiotic-resistant bacteria is a major global health threat. The indole scaffold is found in many natural products with antimicrobial properties, and synthetic indole derivatives have also shown promise in this area.[4] Research into derivatives of this compound could lead to the discovery of new classes of antibiotics.
Potential Research Areas:
-
Screening against Resistant Strains: Testing derivatives against multidrug-resistant bacterial strains to identify compounds with novel mechanisms of action.
-
Antibacterial Spectrum Determination: Characterizing the range of bacterial species that are susceptible to active compounds.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in animal models of bacterial infection.
Experimental Protocols
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Prepare serial dilutions of the test compound in a 96-well plate containing bacterial growth medium.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Incubate the plate under appropriate conditions for bacterial growth.
-
Determine the MIC by visual inspection for the lowest concentration that prevents turbidity.
Conclusion
This compound represents a highly promising and versatile scaffold for the development of novel therapeutic agents. Its established role in the synthesis of PARP inhibitors provides a strong foundation for further research in oncology. Furthermore, the demonstrated antiviral and potential antimicrobial activities of related indole derivatives highlight exciting opportunities for expanding the therapeutic applications of this core structure. The experimental protocols and potential research areas outlined in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery. By leveraging the unique properties of this fluorinated indole scaffold, the scientific community is well-positioned to develop the next generation of medicines to combat a wide range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of novel thiosemicarbazone-indole derivatives targeting prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 6-fluoro-1H-indole-4-carboxylate in Modern Drug Discovery
A Technical Guide for Researchers and Pharmaceutical Scientists
Methyl 6-fluoro-1H-indole-4-carboxylate, a fluorinated indole derivative, has emerged as a pivotal synthetic building block in contemporary medicinal chemistry. Its strategic importance is most notably highlighted by its role as a key intermediate in the synthesis of the poly (ADP-ribose) polymerase (PARP) inhibitor, Rucaparib, a targeted therapy for certain types of cancer. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective utilization in synthesis and for quality control. The key data for this compound are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1082040-43-4 | [1][2] |
| Molecular Formula | C₁₀H₈FNO₂ | [1][2] |
| Molecular Weight | 193.17 g/mol | [1][2] |
| Appearance | Solid | |
| Purity | >97% | |
| Storage | Sealed in dry, Room Temperature | |
| Predicted Boiling Point | 343.7 ± 27.0 °C at 760 mmHg | [1][2] |
| Predicted Density | 1.341 ± 0.06 g/cm³ | [2] |
| Predicted Flash Point | 161.7 ± 23.7 °C | [1][2] |
Table 2: Spectroscopic Data of this compound (Predicted and Analog-Based)
| Spectroscopy | Data (Predicted/Analog-Based) |
| ¹H NMR | Due to the lack of publicly available experimental spectra for the title compound, a detailed assignment is not possible. However, based on the structure and data for similar indole esters, one would expect characteristic signals for the aromatic protons on the indole ring, a singlet for the N-H proton, and a singlet for the methyl ester protons. The fluorine atom at the 6-position would introduce splitting to the adjacent aromatic protons. |
| ¹³C NMR | Similar to ¹H NMR, a precise experimental spectrum is not readily available. Predicted shifts would show signals for the carbonyl carbon of the ester, the aromatic carbons of the indole ring (with C-F coupling for the carbon bearing the fluorine and adjacent carbons), and the methyl carbon of the ester. |
| IR (Infrared) | Expected characteristic peaks would include a broad N-H stretching vibration, aromatic C-H stretching, a strong C=O stretching for the ester, and C-F stretching vibrations. |
| MS (Mass Spectrometry) | The exact mass is 193.053909.[1][2] Electron ionization mass spectrometry would be expected to show a molecular ion peak at m/z 193. |
Synthesis of this compound
The primary synthetic route to this compound involves the Fischer indole synthesis.[3] This classic and versatile method for constructing the indole ring system utilizes the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[3]
General Experimental Protocol: Fischer Indole Synthesis
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals outside of patent literature, a general procedure based on the principles of the Fischer indole synthesis can be outlined. This would typically involve the reaction of a suitable 3-fluoro-5-hydrazinobenzoic acid derivative with a pyruvate equivalent, followed by esterification.
A representative, generalized procedure is as follows:
-
Formation of the Hydrazone: A solution of the appropriate fluorinated phenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol, acetic acid) is treated with a ketone or aldehyde (e.g., pyruvic acid or a pyruvate ester). The mixture is stirred, often with gentle heating, to form the corresponding phenylhydrazone.
-
Indolization: The formed hydrazone is then subjected to cyclization under acidic conditions. This can be achieved by heating in the presence of a Brønsted acid (e.g., sulfuric acid, polyphosphoric acid) or a Lewis acid (e.g., zinc chloride).[3]
-
Esterification: If the synthesis is performed with the corresponding carboxylic acid, a final esterification step is required. This is typically carried out by reacting the indole carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid, thionyl chloride).
-
Purification: The final product is purified by standard laboratory techniques such as recrystallization or column chromatography to yield this compound.
For a more detailed understanding of the reaction mechanism, please refer to the supplementary information on the Fischer Indole Synthesis.
Application as a Synthetic Building Block: The Synthesis of Rucaparib
The paramount application of this compound is as a crucial intermediate in the multi-step synthesis of the PARP inhibitor, Rucaparib. The indole-4-carboxylate moiety provides a scaffold for the construction of the tricyclic azepino-indole core of Rucaparib.
A general synthetic workflow for the utilization of this compound in the synthesis of Rucaparib is depicted in the following diagram.
Experimental Protocol: Key Transformation in Rucaparib Synthesis (Illustrative)
While specific, proprietary details of the industrial synthesis of Rucaparib are not fully public, the chemical literature outlines the key transformations. A crucial step involves the functionalization of the C3 position of the indole ring of this compound, followed by the introduction of the side chain and subsequent cyclization to form the seven-membered lactam ring.
Illustrative Step: Functionalization at the C3 Position
A common strategy for functionalizing the C3 position of indoles is the Vilsmeier-Haack reaction to introduce a formyl group, or a Mannich reaction to introduce an aminomethyl group. These functional groups then serve as handles for further elaboration of the molecule.
Note: The detailed experimental conditions, including reagents, solvents, temperatures, and reaction times, are typically optimized for large-scale production and may vary from what is reported in academic literature.
Conclusion
This compound is a high-value synthetic intermediate with a critical role in the synthesis of the targeted anticancer agent, Rucaparib. Its fluorinated indole scaffold provides a unique and essential building block for the construction of complex pharmaceutical molecules. A thorough understanding of its synthesis, properties, and reactivity is indispensable for medicinal chemists and process development scientists working on the discovery and manufacturing of novel therapeutics. Further research into more efficient and scalable synthetic routes to this key intermediate will continue to be of significant interest to the pharmaceutical industry.
References
A Comprehensive Technical Guide to the Synthesis of Fluorinated Indoles for Researchers and Drug Development Professionals
An in-depth exploration of the methodologies for introducing fluorine into the indole scaffold, a key component in numerous pharmaceuticals. This guide provides a comparative analysis of synthetic strategies, detailed experimental protocols, and a review of the biological significance of the resulting compounds.
The strategic incorporation of fluorine atoms into indole-containing molecules has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly enhance the pharmacological profile of a drug candidate. These enhancements include improved metabolic stability, increased binding affinity to biological targets, and altered lipophilicity, which can lead to better bioavailability. This technical guide provides a detailed overview of the primary methodologies for the synthesis of fluorinated indoles, catering to researchers, scientists, and professionals in the field of drug development.
Core Synthetic Strategies: A Comparative Overview
The synthesis of fluorinated indoles can be broadly categorized into three main approaches: electrophilic fluorination, nucleophilic fluorination, and transition metal-catalyzed fluorination. Each strategy offers distinct advantages and is suited for different substrate scopes and desired fluorination patterns.
Electrophilic Fluorination
Electrophilic fluorination is a widely employed method that utilizes reagents with a "positive" fluorine source to directly introduce fluorine onto the electron-rich indole ring. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used. These reactions are often regioselective, with the position of fluorination being influenced by the substitution pattern of the indole starting material.[1][2]
Nucleophilic Fluorination
Nucleophilic fluorination involves the displacement of a leaving group with a fluoride anion. This approach is particularly useful for the synthesis of fluoroalkylated indoles or for introducing fluorine at positions that are not amenable to electrophilic attack. Common sources of nucleophilic fluoride include potassium fluoride (KF) and cesium fluoride (CsF), often used in combination with a phase-transfer catalyst to enhance their reactivity.[3]
Transition Metal-Catalyzed Fluorination
In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of fluorinated indoles, offering novel reaction pathways and improved selectivity.[4] Catalysts based on palladium, copper, silver, and rhodium have been successfully employed for various fluorination and fluoroalkylation reactions.[5][6][7] These methods can provide access to a diverse range of fluorinated indole derivatives that are not readily accessible through traditional methods.
Quantitative Data Presentation
To facilitate a clear comparison of the different synthetic methodologies, the following tables summarize key quantitative data for selected fluorination reactions of indoles.
Table 1: Electrophilic Fluorination of Indoles
| Fluorinating Reagent | Substrate | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Selectfluor | 3-Substituted Indoles | 3-Fluorooxindoles | Acetonitrile/Water | Room Temp | 12 | 71-95 | [1] |
| NFSI | N-Alkylindoles | 3,3-Difluoro-2-oxindoles | Toluene/Acetonitrile | 70-120 | 1 | 32-75 | [8] |
| Selectfluor | Substituted Indoles | 3,3-Difluoroindolin-2-ols | Not Specified | Mild | Not Specified | Good | [2] |
Table 2: Transition Metal-Catalyzed Fluorination of Indoles
| Catalyst | Fluorine Source | Substrate | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cu(II) | CF₃SO₂Na | Indoles | 2-Trifluoromethylindoles | DMA | 85 | 1 | 55-90 | [9] |
| Rh(II) | gem-Difluorinated Cyclopropanes | Indoles | Fluoroallylated Indoles | DCM | 50 | 12 | Good | [5] |
| Ag₂CO₃ | NFSI | 2-Alkynylanilines | 3,3-Difluoro-2-substituted-3H-indoles | Dioxane | 60 | Not Specified | Moderate to Good | [4] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Electrophilic Fluorination of 3-Substituted Indoles with Selectfluor[1]
General Procedure: To a stirred solution of the 3-substituted indole (0.2-0.4 mmol) in a 1:1 mixture of acetonitrile and water (2 mL) at room temperature, Selectfluor (3.0 equivalents) is added. The reaction mixture is stirred overnight. After completion, the mixture is diluted with ethyl acetate (50 mL) and washed successively with water (10 mL), 4% aqueous HCl (10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the corresponding 3-fluorooxindole.
Copper-Catalyzed Oxidative Trifluoromethylation of Indoles[9]
General Procedure: To a reaction vessel containing 3-methyl-1H-indole (0.5 mmol) and CF₃SO₂Na (1.5 mmol), CuSO₄ (10 mol %), KF (50 mol %), and dimethylacetamide (DMA) (3.0 mL) are added under an argon atmosphere. Tert-butyl hydroperoxide (2.5 mmol, 70% solution in H₂O) is then added, and the mixture is stirred at 85 °C for 1 hour. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography on silica gel to yield the 2-trifluoromethylated indole.
Rhodium-Catalyzed Enantio- and Regioselective Allylation of Indoles[5]
General Procedure: In a glovebox, a vial is charged with [Rh(C₂H₄)₂Cl]₂ (2 mol %), a chiral ligand (4 mol %), and AgOTf (5 mol %). Dichloromethane (1 mL) is added, and the mixture is stirred at room temperature for 10 minutes. The indole substrate (0.4 mmol) and the gem-difluorinated cyclopropane (0.2 mmol) in dichloromethane (1 mL) are then added. The vial is sealed and the reaction mixture is stirred at 50 °C for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the enantioenriched fluoroallylated indole.
Visualization of Pathways and Workflows
Biological Signaling Pathway of Indole Compounds
Indole compounds and their derivatives have been shown to modulate various cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial in cancer cell proliferation and survival.[10] The following diagram illustrates the targeted regulation of this pathway by indole compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rhodium( ii )-catalyzed transannulation approach to N -fluoroalkylated indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01415K [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate: A Detailed Protocol for Researchers
Introduction: Methyl 6-fluoro-1H-indole-4-carboxylate is a valuable building block in medicinal chemistry and drug discovery, notably as a key intermediate in the synthesis of PARP inhibitors like rucaparib, which is used in the treatment of certain types of ovarian cancer. This document provides a detailed, four-step synthetic protocol for this compound, based on established chemical transformations. The synthesis begins with the nitration of 3-fluorotoluene, followed by a Bartoli indole synthesis to construct the core indole structure. Subsequent oxidation of the methyl group to a carboxylic acid, and a final esterification step, yield the target compound.
Overall Synthetic Scheme
The proposed synthetic pathway is outlined below.
Caption: Proposed four-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthesis. Please note that yields are based on representative literature procedures for analogous transformations and may vary.
| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Molar Ratio (Substrate:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-Fluorotoluene | 1-Fluoro-2-methyl-3-nitrobenzene | 110.14 → 155.13 | 1 : 1.5 (HNO₃) | H₂SO₄ | 20 - 35 | 3 - 5 | ~65 |
| 2 | 1-Fluoro-2-methyl-3-nitrobenzene | 6-Fluoro-4-methyl-1H-indole | 155.13 → 149.16 | 1 : 3 (VinylMgBr) | THF | -40 | 1 | ~50 |
| 3 | 6-Fluoro-4-methyl-1H-indole | 6-Fluoro-1H-indole-4-carboxylic acid | 149.16 → 179.14 | 1 : 2.8 (KMnO₄) | Pyridine/Water | 85 | 6 | ~25-30 |
| 4 | 6-Fluoro-1H-indole-4-carboxylic acid | This compound | 179.14 → 193.17 | 1 : excess (CH₃OH) | Methanol | 65 | 16 | ~90 |
Experimental Protocols
The following are detailed, step-by-step protocols for each stage of the synthesis.
Step 1: Synthesis of 1-Fluoro-2-methyl-3-nitrobenzene
This step involves the nitration of 3-fluorotoluene using a mixture of nitric and sulfuric acids.
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate, a valuable building block in medicinal chemistry, particularly for the development of PARP inhibitors and other potential therapeutic agents. The synthesis is achieved through a palladium-catalyzed cross-coupling reaction, a versatile and efficient method for the formation of carbon-carbon and carbon-nitrogen bonds. This protocol offers a reproducible and scalable method for obtaining the target compound in good yield and purity.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds frequently found in biologically active molecules and pharmaceuticals.[1][2] Specifically, functionalized indoles are key scaffolds in the development of anticancer agents. This compound is a key intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, which are targeted therapies for cancers with specific DNA repair defects.[3][4][5] The fluorine substituent can enhance metabolic stability and binding affinity of the final drug molecule. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, have become indispensable tools in modern organic synthesis for the construction of complex molecules like the target indole.[6][7] These methods offer high functional group tolerance, good yields, and regioselectivity.
This document outlines a robust protocol for a palladium-catalyzed synthesis of this compound, likely proceeding through a Larock indole synthesis or a related palladium-catalyzed annulation strategy.
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of this compound is the Larock indole synthesis, a palladium-catalyzed annulation of an appropriately substituted aniline with an alkyne. This approach allows for the direct construction of the indole ring system with the desired substitution pattern.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Palladium-Catalyzed Indole Synthesis
This protocol is a representative example based on the Larock indole synthesis and may require optimization for specific laboratory conditions and reagent batches.
Materials:
-
Methyl 2-amino-5-fluorobenzoate
-
Trimethylsilylacetylene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrabutylammonium chloride (TBAC)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Methyl 2-amino-5-fluorobenzoate (1.0 equiv), Potassium Carbonate (2.5 equiv), and Tetrabutylammonium chloride (1.0 equiv).
-
Add Palladium(II) Acetate (0.05 equiv) and Triphenylphosphine (0.10 equiv) to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF via syringe.
-
Add Trimethylsilylacetylene (1.2 equiv) dropwise to the stirred reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then subjected to a deprotection step to remove the trimethylsilyl group. Dissolve the crude material in methanol and add a catalytic amount of potassium carbonate. Stir at room temperature for 1-2 hours.
-
Neutralize the reaction with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.
Data Presentation
Table 1: Reaction Parameters and Yields for Palladium-Catalyzed Indole Synthesis
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2.5) | DMF | 100 | 24 | 75-85 |
| 2 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2.5) | Acetonitrile | 80 | 36 | 60-70 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | Toluene | 110 | 18 | 80-90 |
Yields are representative for similar palladium-catalyzed indole syntheses and may vary.
Table 2: Spectroscopic Data for a Representative Methyl Indole-4-carboxylate
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 8.3 (br s, 1H, NH), 7.8-7.2 (m, 4H, Ar-H), 3.9 (s, 3H, OCH₃) |
| ¹³C NMR | 168.0, 137.0, 128.0, 126.5, 123.5, 121.0, 116.0, 104.0, 52.0 |
Note: The provided spectroscopic data is for the parent compound, Methyl indole-4-carboxylate. The fluorine atom in the target molecule will introduce characteristic C-F and H-F coupling constants in the ¹³C and ¹H NMR spectra, respectively.[8][9][10]
Application in Drug Development: PARP Inhibition
This compound serves as a crucial intermediate in the synthesis of PARP inhibitors. PARP is a family of enzymes involved in DNA repair. In cancer cells with mutations in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to synthetic lethality, a state where the combination of two genetic defects is lethal to the cell, while either defect alone is not.[4]
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. [Synthesis and activity evaluation of PARP-1 inhibitors with azaindole skeleton] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2005023246A1 - Substituted indoles as inhibitors of poly (adp-ribose) polymerase (parp) - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methyl indole-4-carboxylate(39830-66-5) 1H NMR spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
Application Notes and Protocols: The Role of Methyl 6-fluoro-1H-indole-4-carboxylate in the Synthesis of the PARP Inhibitor Rucaparib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of Rucaparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, with a specific focus on the pivotal role of the key intermediate, Methyl 6-fluoro-1H-indole-4-carboxylate . The following sections outline the synthetic pathway, present quantitative data for each step, and provide detailed experimental protocols for the key transformations involved in the "Medicinal Chemistry Route" to Rucaparib.
Introduction
Rucaparib (marketed as Rubraca®) is a small molecule inhibitor of PARP enzymes, which play a crucial role in DNA repair. By inhibiting PARP, Rucaparib induces synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The synthesis of this complex tricyclic indole derivative involves a multi-step process, for which several routes have been developed. The "Medicinal Chemistry Route" is a notable pathway that utilizes this compound as a key building block to construct the core indole structure of Rucaparib.
Synthetic Pathway Overview
The synthesis of Rucaparib from this compound is a seven-step linear sequence.[1] This route involves the initial formation of the indole ring system, followed by the construction of the seven-membered lactam ring, and finally, the introduction of the side chain via a Suzuki cross-coupling reaction and subsequent reductive amination.
Below is a diagram illustrating the logical workflow of the "Medicinal Chemistry Route" to Rucaparib.
Quantitative Data Summary
The following table summarizes the key transformations and reported yields for the synthesis of Rucaparib starting from Methyl 5-fluoro-2-methyl-3-nitrobenzoate.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Enamine Formation | Methyl 5-fluoro-2-methyl-3-nitrobenzoate | Enamine Intermediate | DMF-DMA, DMF, reflux | 97 |
| 2 | Leimgruber-Batcho Indole Synthesis | Enamine Intermediate | This compound | Hydrogenation | 81 |
| 3 | N-Alkylation | This compound | Methyl 6-fluoro-3-(2-nitroethyl)-1H-indole-4-carboxylate | 1-Acetoxy-2-nitroethane, catalytic t-butylcatechol, xylenes, reflux | 89 |
| 4 | Reduction and Lactamization | Methyl 6-fluoro-3-(2-nitroethyl)-1H-indole-4-carboxylate | 8-Fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one | Zinc, acid | 73 |
| 5 | Bromination | 8-Fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one | 2-Bromo-8-fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one | Brominating agent (e.g., NBS) | - |
| 6 | Suzuki Coupling | 2-Bromo-8-fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one | 2-(4-Formylphenyl)-8-fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one | 4-Formylphenylboronic acid, Pd catalyst, base | 77 |
| 7 | Reductive Amination | 2-(4-Formylphenyl)-8-fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one | Rucaparib | Methylamine, Sodium cyanoborohydride, MeOH | 68 |
| Overall | ~22 [1] |
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of Rucaparib. These protocols are based on the available literature and are intended for guidance.[1] Optimization may be required for specific laboratory conditions.
Protocol 1: Synthesis of this compound (Leimgruber-Batcho Indole Synthesis)
This two-step procedure begins with the formation of an enamine intermediate, followed by reductive cyclization to form the indole ring.
Step 1: Enamine Formation
-
To a solution of Methyl 5-fluoro-2-methyl-3-nitrobenzoate in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate. This intermediate is often used in the next step without further purification.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine intermediate in a suitable solvent such as methanol or ethanol.
-
Add a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization to afford pure this compound.
Protocol 2: Synthesis of Methyl 6-fluoro-3-(2-nitroethyl)-1H-indole-4-carboxylate (N-Alkylation)
-
To a solution of this compound in xylenes, add 1-acetoxy-2-nitroethane and a catalytic amount of t-butylcatechol.
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 6-fluoro-3-(2-nitroethyl)-1H-indole-4-carboxylate.
Protocol 3: Synthesis of 8-Fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one (Reduction and Lactamization)
-
Dissolve Methyl 6-fluoro-3-(2-nitroethyl)-1H-indole-4-carboxylate in a mixture of acetic acid and a co-solvent like ethanol.
-
Add activated zinc dust portion-wise to the solution at a controlled temperature (e.g., using an ice bath).
-
After the addition is complete, allow the reaction to stir at room temperature, monitoring by TLC or HPLC. The reaction involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the lactam.
-
Upon completion, filter the reaction mixture to remove excess zinc.
-
Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 4: Synthesis of 2-Bromo-8-fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one (Bromination)
-
Dissolve 8-Fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution in an ice bath.
-
Add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise.
-
Stir the reaction at low temperature and monitor its progress.
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Separate the organic layer, wash with water and brine, dry, and concentrate.
-
Purify the product by chromatography to obtain the 2-bromo derivative.
Protocol 5: Synthesis of 2-(4-Formylphenyl)-8-fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one (Suzuki Coupling)
-
In a reaction vessel, combine 2-Bromo-8-fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one, 4-formylphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., sodium carbonate or potassium carbonate).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux and monitor by TLC or HPLC.
-
After the reaction is complete, cool to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the aldehyde.[1]
Protocol 6: Synthesis of Rucaparib (Reductive Amination)
-
Dissolve 2-(4-Formylphenyl)-8-fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one in methanol.
-
Add a solution of methylamine in methanol or THF.
-
Stir the mixture at room temperature for a period to allow for imine formation.
-
Add sodium cyanoborohydride (NaBH₃CN) portion-wise, keeping the temperature controlled.
-
Continue stirring at room temperature and monitor the reaction.
-
Once complete, quench the reaction by adding an aqueous acid solution (e.g., dilute HCl) carefully.
-
Basify the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent.
-
Combine the organic extracts, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization to obtain Rucaparib.[1]
Signaling Pathway Diagram
While the synthesis of Rucaparib is a chemical process, the drug itself targets a critical signaling pathway in cancer cells related to DNA damage repair. The diagram below illustrates the simplified mechanism of action of Rucaparib as a PARP inhibitor.
References
Application Notes and Protocols for PARP Inhibitor Development Using Methyl 6-fluoro-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Methyl 6-fluoro-1H-indole-4-carboxylate as a key starting material in the synthesis of the potent Poly(ADP-ribose) polymerase (PARP) inhibitor, Rucaparib . Detailed protocols for the synthesis and biological evaluation of Rucaparib are provided, along with critical data on its mechanism of action and clinical efficacy.
Introduction to PARP Inhibition and Rucaparib
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair. In cancer therapy, inhibiting PARP, particularly PARP1 and PARP2, has emerged as a successful strategy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality.
Rucaparib is an orally available PARP inhibitor that has received regulatory approval for the treatment of certain types of ovarian and prostate cancer.[1][2] It is a potent inhibitor of PARP1, PARP2, and PARP3.[3][4] A key building block for the chemical synthesis of Rucaparib is This compound .
Application: Synthesis of Rucaparib
This compound serves as a crucial intermediate in the multi-step synthesis of the tricyclic lactam core of Rucaparib. The following protocol outlines a representative synthetic route.
Experimental Protocol: Synthesis of Rucaparib Intermediate from this compound
This protocol describes the initial steps toward the synthesis of the key intermediate, 8-fluoro-1,3,4,5-tetrahydro-2H-azepino[5,4,3-cd]indol-2-one, from this compound.
Step 1: Reaction with 1-acetoxy-2-nitroethane
-
To a solution of This compound (1 equivalent) in xylenes, add 1-acetoxy-2-nitroethane (1.2 equivalents) and a catalytic amount of t-butylcatechol.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product, an indole-3-(2-nitroethyl) derivative, by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group and Lactamization
-
Dissolve the purified nitroethyl indole derivative (1 equivalent) in a mixture of acetic acid and water.
-
Add zinc dust (excess) portion-wise to the solution at room temperature.
-
Stir the reaction mixture vigorously and monitor the reduction of the nitro group by TLC or HPLC.
-
Upon completion of the reduction, the intermediate amine undergoes spontaneous cyclization to form the lactam.
-
Filter the reaction mixture to remove excess zinc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting tricyclic lactam, 8-fluoro-1,3,4,5-tetrahydro-2H-azepino[5,4,3-cd]indol-2-one , by crystallization or column chromatography.[5]
This intermediate is then further functionalized to yield Rucaparib.
Biological Activity and Data Presentation
Rucaparib exhibits potent inhibition of PARP enzymes and demonstrates significant anti-tumor activity in preclinical and clinical settings.
Quantitative Data on Rucaparib Activity
| Parameter | Value | Cell Line/Assay Condition | Reference |
| PARP1 Ki | 1.4 nM | Cell-free enzymatic assay | [4] |
| PARP1 IC50 | 0.8 nM | Cell-free enzymatic assay | [6] |
| PARP2 IC50 | 0.5 nM | Cell-free enzymatic assay | [6] |
| PARP3 IC50 | 28 nM | Cell-free enzymatic assay | [6] |
| Capan-1 (BRCA2 mutant) LC50 | 5 µM | 24-hour cytotoxicity assay | [4] |
| MX-1 (BRCA1 mutant) LC50 | 100 nM | 24-hour cytotoxicity assay | [4] |
| COLO704 IC50 | 2.5 µmol/L | Ovarian cancer cell line | [7] |
| KURAMOCHI (BRCA1/2 mutant) IC50 | <5 µmol/L | Ovarian cancer cell line | [7] |
Clinical Efficacy of Rucaparib
| Clinical Trial | Indication | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Reference |
| Study 10 (Parts 2A & 2B) | Relapsed, platinum-sensitive or -resistant germline BRCA-mutant high-grade ovarian cancer | 59.3% | Not Reported | [8] |
| Two pooled studies | Advanced ovarian cancer with deleterious BRCA mutation (germline and/or somatic) | 54% | 9.2 months | [2] |
| ATHENA-MONO | Newly diagnosed ovarian cancer (HRD population) | Not Applicable (PFS endpoint) | 16.7 months (in responders) | [9] |
Mechanism of Action: PARP Trapping
Rucaparib functions not only by inhibiting the catalytic activity of PARP but also by "trapping" the PARP enzyme on DNA at the site of single-strand breaks.[1][3] This PARP-DNA complex is a cytotoxic lesion that can lead to the collapse of replication forks and the formation of double-strand breaks. In cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death (synthetic lethality).[10][11]
Signaling Pathways and Experimental Workflows
PARP1 Signaling in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks and how PARP inhibitors like Rucaparib intervene.
Caption: PARP1 signaling in DNA repair and the mechanism of Rucaparib.
Experimental Workflow: From Synthesis to Biological Evaluation
The logical flow from the chemical synthesis of a PARP inhibitor using This compound to its biological characterization is depicted below.
Caption: Workflow for Rucaparib development.
Conclusion
This compound is a critical starting material for the synthesis of the clinically important PARP inhibitor, Rucaparib. The protocols and data presented herein provide a valuable resource for researchers in the field of oncology drug discovery and development, facilitating further investigation into PARP inhibition and the development of novel anti-cancer therapeutics.
References
- 1. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rucaparib | FDA [fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of rucaparib treatment in patients with BRCA-mutated, relapsed ovarian cancer: final results from Study 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Methyl 6-fluoro-1H-indole-4-carboxylate as a Fluorescent Probe for Protein Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-fluoro-1H-indole-4-carboxylate (MFC) is a synthetic indole derivative with potential as a fluorescent probe for elucidating protein structure, dynamics, and interactions. Its intrinsic fluorescence, likely sensitive to the local microenvironment, makes it a valuable tool for investigating protein folding, conformational changes, and binding events. The introduction of a fluorine atom can subtly modulate the photophysical properties of the indole scaffold, potentially offering advantages in terms of spectral positioning and environmental sensitivity. These application notes provide an overview of the potential applications of MFC in protein studies, along with detailed protocols for its use.
While direct, extensive studies on this compound as a fluorescent probe are emerging, its structural analog, methyl indole-4-carboxylate, has shown promise with a fluorescence emission around 450 nm and a notable sensitivity to the local hydration environment.[1] This suggests that MFC is likely to possess similar valuable fluorescent properties. The broader class of indole derivatives has a long history in fluorescence spectroscopy, largely due to the intrinsic fluorescence of the amino acid tryptophan, which has been used to study proteins since the 1950s.[2]
Physicochemical and Spectroscopic Properties
While exhaustive experimental data for this compound is not yet widely published, its properties can be inferred from its chemical structure and data from similar indole derivatives.
| Property | Value | Source/Reference |
| Molecular Formula | C₁₀H₈FNO₂ | [3][4][5] |
| Molecular Weight | 193.18 g/mol | [4][5] |
| Appearance | Light yellow to off-white powder | Inferred from supplier data |
| Purity | Typically >95% | [5] |
| Storage | Store at room temperature, sealed in a dry, dark place. | [3] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in aqueous solutions. | General knowledge of similar compounds |
| Predicted Boiling Point | 343.7 ± 27.0 °C | [6] |
| Predicted Density | 1.341 ± 0.06 g/cm³ | [6] |
| Predicted pKa | 15.20 ± 0.30 | [1] |
| Spectroscopic Property | Estimated Value | Notes |
| Excitation Maximum (λex) | ~280 - 300 nm | Based on typical indole absorption. Experimental verification is recommended. |
| Emission Maximum (λem) | ~450 nm | Based on the emission of methyl indole-4-carboxylate.[1] The emission is likely to be sensitive to solvent polarity. |
| Quantum Yield (Φf) | 0.1 - 0.4 | This is a broad estimate based on other indole derivatives.[7] The actual value will be highly dependent on the solvent and local environment. |
| Fluorescence Lifetime (τ) | 1 - 8 ns | This is a typical range for indole derivatives.[7] |
Applications in Protein Studies
The fluorescence of MFC is expected to be sensitive to its local environment, making it a powerful tool for a variety of protein studies:
-
Probing Protein Folding and Unfolding: Changes in the fluorescence intensity and emission wavelength of MFC incorporated into a protein can monitor the transition between folded and unfolded states. In the unfolded state, the probe is exposed to the aqueous solvent, while in the folded state, it may reside in a more hydrophobic environment within the protein core, leading to a blue shift in emission and an increase in quantum yield.
-
Detecting Conformational Changes: Ligand binding, post-translational modifications, or allosteric regulation can induce conformational changes in proteins. These changes can alter the environment around an MFC probe, resulting in a detectable change in its fluorescence signal.
-
Monitoring Protein-Protein Interactions: The binding of two proteins can be monitored by labeling one protein with MFC. The interaction may alter the fluorescence properties of the probe due to a change in its environment upon complex formation.
-
Site-Specific Labeling and FRET Studies: MFC can be chemically introduced at specific sites in a protein that lacks intrinsic tryptophan residues. This allows for targeted studies of local environments. Furthermore, a fluorescently labeled protein with MFC can act as a donor or acceptor in Förster Resonance Energy Transfer (FRET) experiments to measure distances and conformational changes.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar indole carboxylates and should be performed by chemists experienced in organic synthesis.
Materials:
-
Methyl 2-methyl-3-nitrobenzoate
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Triphenylphosphine
-
Palladium(II) acetate
-
Carbon monoxide (CO) gas
-
Solvents: Carbon tetrachloride, Chloroform, Dichloromethane, Hexanes, Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Bromination: React methyl 2-methyl-3-nitrobenzoate with NBS and a radical initiator like AIBN in a suitable solvent such as carbon tetrachloride under reflux to yield methyl 2-(bromomethyl)-3-nitrobenzoate.[9]
-
Wittig Salt Formation: React the brominated product with triphenylphosphine in a solvent like chloroform to form the corresponding phosphonium salt.[9]
-
Styrene Formation: Treat the phosphonium salt with a base and paraformaldehyde to generate the styrene intermediate, methyl 2-ethenyl-3-nitrobenzoate.
-
Reductive Cyclization: The crucial indole formation is achieved through a palladium-catalyzed reductive cyclization of the nitro-styrene intermediate using carbon monoxide as the reductant. This reaction is typically carried out in a pressure vessel.[10]
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure this compound.[9][10]
Note: The synthesis of fluorinated precursors may require specialized starting materials.
Protocol 2: General Procedure for Fluorescence Measurements
This protocol outlines the general steps for characterizing the fluorescence of MFC and its use in protein studies.
Materials:
-
This compound (MFC)
-
Spectroscopy-grade solvents (e.g., ethanol, cyclohexane, phosphate-buffered saline - PBS)
-
Protein of interest
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of MFC (e.g., 1-10 mM) in a suitable organic solvent like DMSO or ethanol.
-
Working Solution Preparation: Dilute the stock solution in the desired buffer (e.g., PBS) or solvent to a final concentration typically in the low micromolar range (1-10 µM) for fluorescence measurements. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to avoid affecting protein structure.
-
Excitation and Emission Spectra:
-
Place the working solution in a quartz cuvette.
-
In the fluorometer, set a reasonable excitation wavelength (e.g., 280 nm) and scan the emission spectrum to find the emission maximum (λem).
-
Next, set the emission monochromator to the determined λem and scan the excitation spectrum to find the excitation maximum (λex).
-
-
Quantum Yield Determination (Relative Method):
-
The fluorescence quantum yield can be determined relative to a well-characterized standard, such as quinine sulfate in 0.5 M H₂SO₄ (Φf = 0.54).
-
Measure the absorbance of both the MFC solution and the standard solution at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Measure the integrated fluorescence intensity of both solutions.
-
Calculate the quantum yield of MFC using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Fluorescence Titration with Protein:
-
To a cuvette containing a fixed concentration of your protein of interest in a suitable buffer, add increasing concentrations of MFC from a stock solution.
-
After each addition, allow the system to equilibrate and then record the fluorescence spectrum.
-
Alternatively, to a solution of MFC, add increasing concentrations of the protein.
-
Monitor changes in fluorescence intensity, emission wavelength, and anisotropy to determine binding affinity and characterize the interaction.
-
Protocol 3: Site-Specific Labeling of a Protein with an MFC Derivative
For site-specific labeling, MFC would need to be chemically modified to include a reactive group (e.g., a maleimide or NHS ester). The following is a general protocol assuming such a derivative is available.
Materials:
-
Reactive MFC derivative (e.g., MFC-maleimide for cysteine labeling)
-
Protein with a unique, accessible cysteine residue
-
Labeling buffer (e.g., PBS, pH 7.2, with EDTA)
-
Quenching reagent (e.g., DTT or β-mercaptoethanol for maleimide reactions)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Ensure the protein is in a suitable buffer, free of any interfering substances. If labeling a cysteine, the protein may need to be reduced first to ensure the cysteine is in its free thiol form.
-
Labeling Reaction:
-
Dissolve the reactive MFC derivative in a minimal amount of an organic solvent like DMSO.
-
Add a 5-10 fold molar excess of the reactive MFC to the protein solution.
-
Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 1-4 hours), protected from light.
-
-
Quenching the Reaction: Add a quenching reagent to react with any excess labeling reagent.
-
Purification: Separate the labeled protein from the unreacted probe and quenching reagent using a size-exclusion chromatography column (e.g., a desalting column).
-
Characterization:
-
Determine the labeling efficiency by measuring the absorbance of the protein (e.g., at 280 nm) and the MFC probe at its absorbance maximum.
-
Confirm the integrity and activity of the labeled protein.
-
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | This compound | Notes |
| Excitation Max (nm) | ~280-300 | To be determined experimentally. |
| Emission Max (nm) | ~450 | Environment-dependent. |
| Quantum Yield (Φf) | 0.1 - 0.4 (estimated) | Highly solvent and environment dependent. |
| Molar Extinction Coefficient (ε at λex) | To be determined | |
| Fluorescence Lifetime (τ, ns) | 1 - 8 (estimated) |
Diagrams
References
- 1. 1082040-43-4 | 6-Fluoro-1H-indole-4-carboxylic acid methyl ester [fluoromart.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 1082040-43-4 [sigmaaldrich.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
Research and Applications of Methyl 6-fluoro-1H-indole-4-carboxylate Derivatives in Antimicrobial and Anticancer Research: A Outlook
For researchers, scientists, and drug development professionals, Methyl 6-fluoro-1H-indole-4-carboxylate stands as a promising scaffold in the quest for novel antimicrobial and anticancer agents. However, a comprehensive review of current scientific literature reveals that while this compound is a recognized building block in synthetic chemistry, detailed research on the biological activities of its direct derivatives is not yet publicly available.
While specific antimicrobial and anticancer data for derivatives of this compound are not found in the reviewed literature, the broader class of fluorinated indole derivatives has shown significant promise in these therapeutic areas. The introduction of a fluorine atom into the indole ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacological profiles of bioactive molecules.
This document aims to provide a foundational guide for researchers interested in exploring the potential of this compound derivatives by outlining general experimental protocols and potential signaling pathways that are relevant to the study of fluorinated indoles in antimicrobial and anticancer research.
General Experimental Workflow
The journey from a starting compound like this compound to a potential drug candidate involves a systematic process of synthesis, characterization, and biological evaluation.
Caption: A generalized workflow for the development of novel antimicrobial and anticancer agents.
Application Notes: Antimicrobial Research
Derivatives of this compound could be screened for activity against a panel of clinically relevant bacterial and fungal strains.
Potential Mechanisms of Action: Indole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including:
-
Inhibition of microbial cell wall synthesis.
-
Disruption of microbial cell membranes.
-
Inhibition of essential enzymes.
-
Interference with microbial DNA replication and protein synthesis.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard assay to determine the MIC of a compound.
Materials:
-
Synthesized derivatives of this compound.
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole).
-
Spectrophotometer.
Procedure:
-
Prepare a stock solution of each test compound (e.g., 1 mg/mL in DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate growth medium to achieve a range of concentrations.
-
Prepare an inoculum of the microbial strain and adjust its turbidity to a 0.5 McFarland standard.
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include positive controls (microorganism in medium without compound) and negative controls (medium only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Application Notes: Anticancer Research
The anticancer potential of this compound derivatives can be assessed against a variety of human cancer cell lines.
Potential Signaling Pathways: Fluorinated indole derivatives have been implicated in modulating several key signaling pathways in cancer cells.
Caption: Potential anticancer mechanisms of action for indole derivatives.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Synthesized derivatives of this compound.
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation
While no specific data for derivatives of this compound can be presented, the following tables illustrate how such data should be structured for clear comparison.
Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound ID | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Derivative 1 | R = -CH2-Ph | >128 | 64 | 128 |
| Derivative 2 | R = -CO-NH-Ph | 32 | 16 | 64 |
| Derivative 3 | R = -SO2-Ph | 16 | 8 | 32 |
| Ciprofloxacin | - | 0.5 | 0.015 | N/A |
| Fluconazole | - | N/A | N/A | 2 |
Table 2: Hypothetical Anticancer Activity of this compound Derivatives
| Compound ID | Modification | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HCT116 |
| Derivative 4 | R' = -H | 25.3 | 42.1 | 33.5 |
| Derivative 5 | R' = -Cl | 10.8 | 15.6 | 12.4 |
| Derivative 6 | R' = -OCH3 | 18.2 | 29.7 | 21.9 |
| Doxorubicin | - | 0.8 | 1.2 | 0.9 |
Conclusion
This compound represents a valuable starting point for the synthesis of novel, biologically active molecules. The protocols and potential mechanisms outlined here provide a framework for researchers to systematically investigate the antimicrobial and anticancer properties of its derivatives. Future research in this area is highly encouraged to unlock the full therapeutic potential of this promising chemical scaffold.
Application Notes and Protocols for the N-alkylation of Methyl 6-fluoro-1H-indole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 6-fluoro-1H-indole-4-carboxylate is a key intermediate in the synthesis of various biologically active compounds and potential drug candidates.[1][2] The N-alkylation of the indole core is a fundamental transformation in medicinal chemistry, as the substituent introduced on the indole nitrogen can significantly modulate the pharmacological properties of the molecule, including its binding affinity, selectivity, and pharmacokinetic profile. This document provides a detailed experimental protocol for the N-alkylation of this compound, along with a summary of common reaction conditions and a workflow diagram.
The classical and most widely employed method for the N-alkylation of indoles involves the deprotonation of the indole nitrogen using a suitable base, followed by the reaction of the resulting indolide anion with an alkylating agent.[3][4][5] Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[4][5][6][7]
Experimental Protocols
General Protocol for N-alkylation using Sodium Hydride in DMF
This protocol describes a general procedure for the N-alkylation of this compound using sodium hydride as the base and an alkyl halide as the alkylating agent in DMF.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent).
-
Dissolution: Add anhydrous DMF to dissolve the starting material. A typical concentration is in the range of 0.1–0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1–1.2 equivalents) portion-wise to the stirred solution. Hydrogen gas will evolve, so ensure proper ventilation.[5]
-
Stirring: Allow the mixture to stir at 0 °C for 30–60 minutes, or until the evolution of hydrogen ceases and the solution becomes homogeneous or a slurry of the sodium salt forms.[5]
-
Alkylation: Add the alkyl halide (1.0–1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2–24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40–60 °C) may be necessary.[5]
-
Quenching: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-alkylated product.[5]
Data Presentation
The following table summarizes various conditions reported for the N-alkylation of different indole derivatives, which can serve as a guide for optimizing the reaction for this compound.
| Indole Substrate | Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Fluoro-6-chloroindole | N-Boc-aziridine | KOH (substoichiometric) | - | - | - | 82 | [6] |
| Indoline | Benzyl alcohol | K2CO3 (1) | TFE | 110 | 18 | up to 92 | [8] |
| Indole | Dimethyl carbonate | DABCO (0.1) | DMF | 90 | - | Quantitative | [3] |
| Indole | Benzyl bromide | NaH (1.2) | DMF | RT | 1 | 91 | [4] |
| Indole | Acetyl benzene-derived tosylhydrazone | KOH (2.5) | Dioxane | 100 | 12 | 68 | [9] |
| 2-Phenyl-3-indolecarboxaldehyde | Dimethyl sulfate | aq. KOH | Toluene/H2O | 45 | - | - | [10] |
| 5-Bromo-4-fluoro-2-methyl-1H-indole | Alkyl halide | NaH (1.1-1.2) | DMF/THF | 0 to RT | 2-24 | - | [5] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the N-alkylation of this compound.
Caption: Experimental workflow for the N-alkylation of this compound.
References
- 1. 1082040-43-4 | 6-Fluoro-1H-indole-4-carboxylic acid methyl ester [fluoromart.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 10. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
Anwendungs- und Protokollhandbuch: Derivatisierung der Carboxylatgruppe von "Methyl-6-fluor-1H-indol-4-carboxylat"
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Methyl-6-fluor-1H-indol-4-carboxylat ist ein wichtiges Zwischenprodukt in der Synthese verschiedener pharmazeutisch aktiver Verbindungen.[1][2] Die Derivatisierung seiner Carboxylatgruppe eröffnet Möglichkeiten zur Erzeugung einer Vielzahl von Analoga mit potenziell unterschiedlichen biologischen Aktivitäten, Bindungsaffinitäten und pharmakokinetischen Eigenschaften. Diese Application Note beschreibt detaillierte Protokolle für die gängigsten Derivatisierungsreaktionen der Carboxylatgruppe dieses Moleküls, einschließlich der Amidbildung, der Esterhydrolyse mit anschließender Amidkopplung und der Reduktion zum Alkohol.
Amidbildung durch direkte Aminolyse
Die direkte Umsetzung des Methylesters mit einem Amin ist ein unkomplizierter Weg zur Synthese von Indol-4-carboxamiden. Diese Methode ist besonders nützlich für die Reaktion mit primären und sekundären Aminen. Ein in der Patentliteratur beschriebenes Verfahren zur Synthese eines Rucaparib-Zwischenprodukts zeigt die Reaktion eines substituierten Methyl-6-fluor-1H-indol-4-carboxylats mit einer wässrigen Methylaminlösung, die zu einer hohen Ausbeute des entsprechenden Amids führt.[3]
Experimentelles Protokoll: Synthese von N-Methyl-6-fluor-1H-indol-4-carboxamid
-
Materialien:
-
Methyl-6-fluor-1H-indol-4-carboxylat
-
Wässrige Methylaminlösung (z. B. 40%)
-
Wasser
-
Geeignetes Lösungsmittel für die Reaktion (falls erforderlich, z. B. Methanol oder THF)
-
-
Verfahren:
-
Lösen oder suspendieren Sie Methyl-6-fluor-1H-indol-4-carboxylat (1 Äquiv.) in einem geeigneten Reaktionsgefäß.
-
Geben Sie einen Überschuss an wässriger Methylaminlösung hinzu (z. B. das 5-20-fache der Masse des Ausgangsmaterials).[3]
-
Rühren Sie die Mischung bei Raumtemperatur (ca. 20 °C) für 18-24 Stunden.[3]
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS).
-
Nach Abschluss der Reaktion fügen Sie Wasser hinzu, um das Produkt auszufällen.
-
Rühren Sie die Suspension für ca. 1 Stunde.
-
Filtrieren Sie den festen Niederschlag ab und waschen Sie ihn gründlich mit Wasser, um überschüssiges Amin zu entfernen.
-
Trocknen Sie das Produkt im Vakuum, um das gewünschte N-Methyl-6-fluor-1H-indol-4-carboxamid zu erhalten.
-
Datenzusammenfassung:
| Derivat | Reagenz | Reaktionszeit | Temperatur | Typische Ausbeute (%) |
| N-Methyl-6-fluor-1H-indol-4-carboxamid | 40% wässriges Methylamin | 18 h | 20 °C | 90.2 |
Tabelle 1: Zusammenfassung der quantitativen Daten für die direkte Aminolyse. Die Daten basieren auf einem analogen, im Patent CN106831792B beschriebenen Verfahren.[3]
Zweistufige Amid-Synthese: Esterhydrolyse gefolgt von Amidkopplung
Ein alternativer und breit anwendbarer Weg zur Amidbildung besteht in der initialen Hydrolyse des Methylesters zur entsprechenden Carbonsäure, gefolgt von einer Amidkopplungsreaktion. Dieser Ansatz ermöglicht den Einsatz einer größeren Vielfalt von Aminen, einschließlich solcher, die bei der direkten Aminolyse weniger reaktiv sind. Die Esterhydrolyse wird typischerweise unter basischen Bedingungen durchgeführt, beispielsweise mit Lithiumhydroxid in einem Methanol/Wasser-Gemisch.[4] Für die anschließende Amidkopplung werden Standardreagenzien wie HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluroniumhexafluorphosphat) oder DCC (N,N'-Dicyclohexylcarbodiimid) in Kombination mit einer Base verwendet.[5]
Experimentelles Protokoll:
Schritt A: Hydrolyse zu 6-Fluor-1H-indol-4-carbonsäure
-
Materialien:
-
Methyl-6-fluor-1H-indol-4-carboxylat
-
Lithiumhydroxid (LiOH)
-
Methanol (MeOH)
-
Wasser
-
Wässrige Salzsäure (z. B. 1 M HCl)
-
Ethylacetat
-
-
Verfahren:
-
Lösen Sie Methyl-6-fluor-1H-indol-4-carboxylat (1 Äquiv.) in einer Mischung aus Methanol und Wasser.
-
Geben Sie Lithiumhydroxid (1.5-3 Äquiv.) hinzu.
-
Rühren Sie die Mischung bei Raumtemperatur oder leicht erhöhter Temperatur und überwachen Sie die Reaktion mittels DC oder LC-MS.
-
Nach vollständiger Umsetzung entfernen Sie das Methanol unter reduziertem Druck.
-
Säuern Sie die wässrige Lösung vorsichtig mit 1 M HCl an, bis ein pH-Wert von ca. 2-3 erreicht ist, um die Carbonsäure auszufällen.
-
Extrahieren Sie das Produkt mit Ethylacetat.
-
Waschen Sie die organische Phase mit Wasser und Sole, trocknen Sie sie über wasserfreiem Natriumsulfat und konzentrieren Sie sie im Vakuum, um die rohe 6-Fluor-1H-indol-4-carbonsäure zu erhalten.
-
Schritt B: Amidkopplung zur Synthese eines repräsentativen Amids
-
Materialien:
-
6-Fluor-1H-indol-4-carbonsäure (aus Schritt A)
-
Gewünschtes Amin (z. B. Benzylamin, 1.1 Äquiv.)
-
HBTU (1.1 Äquiv.)
-
N,N-Diisopropylethylamin (DIPEA, 2-3 Äquiv.)
-
Dimethylformamid (DMF)
-
Ethylacetat
-
Gesättigte wässrige Natriumbicarbonatlösung
-
Wasser und Sole
-
-
Verfahren:
-
Lösen Sie 6-Fluor-1H-indol-4-carbonsäure (1 Äquiv.) in wasserfreiem DMF.
-
Geben Sie HBTU (1.1 Äquiv.) und DIPEA (2 Äquiv.) hinzu und rühren Sie die Mischung für 15-30 Minuten bei Raumtemperatur, um die Carbonsäure zu aktivieren.
-
Fügen Sie das Amin (1.1 Äquiv.) und eine weitere Portion DIPEA (1 Äquiv.) hinzu.
-
Rühren Sie die Reaktion bei Raumtemperatur, bis die Umsetzung vollständig ist (Überwachung mittels DC oder LC-MS).
-
Verdünnen Sie die Reaktionsmischung mit Ethylacetat und waschen Sie sie nacheinander mit gesättigter Natriumbicarbonatlösung, Wasser und Sole.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte Amid zu erhalten.
-
Datenzusammenfassung:
| Reaktionsschritt | Methode | Reagenzien | Lösungsmittel | Typische Ausbeute (%) |
| Esterhydrolyse | Basische Hydrolyse | LiOH | MeOH/H₂O | > 90 (geschätzt) |
| Amidkopplung | HBTU-Kopplung | HBTU, DIPEA, Amin | DMF | 80 - 95 (geschätzt) |
Tabelle 2: Zusammenfassung der quantitativen Daten für die zweistufige Amidsynthese. Die Ausbeuten sind Schätzungen, die auf allgemeinen Protokollen für ähnliche Umwandlungen basieren.[4][6]
Reduktion zum Alkohol
Die Carboxylatgruppe kann zum entsprechenden primären Alkohol, (6-Fluor-1H-indol-4-yl)methanol, reduziert werden. Starke Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Diisobutylaluminiumhydrid (DIBAL-H) sind für diese Umwandlung wirksam.
Experimentelles Protokoll: Synthese von (6-Fluor-1H-indol-4-yl)methanol
-
Materialien:
-
Methyl-6-fluor-1H-indol-4-carboxylat
-
Lithiumaluminiumhydrid (LiAlH₄)
-
Wasserfreies Tetrahydrofuran (THF)
-
Wasser
-
15%ige wässrige Natriumhydroxidlösung
-
Ethylacetat
-
Wasserfreies Natriumsulfat
-
-
Verfahren:
-
Suspendieren Sie LiAlH₄ (1.5-2 Äquiv.) in wasserfreiem THF in einem trockenen, mit Inertgas (z. B. Argon) gespülten Reaktionsgefäß und kühlen Sie die Suspension auf 0 °C.
-
Lösen Sie Methyl-6-fluor-1H-indol-4-carboxylat (1 Äquiv.) in wasserfreiem THF und geben Sie die Lösung langsam zur LiAlH₄-Suspension.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie, bis die Umsetzung vollständig ist (Überwachung mittels DC oder LC-MS).
-
Kühlen Sie die Reaktionsmischung erneut auf 0 °C und quenchen Sie die Reaktion vorsichtig durch die schrittweise Zugabe von Wasser, gefolgt von 15%iger wässriger NaOH-Lösung und erneut Wasser (Fieser-Methode).
-
Rühren Sie die resultierende Suspension, bis sich ein körniger Niederschlag bildet.
-
Filtrieren Sie die Mischung durch Celite und waschen Sie den Filterkuchen gründlich mit THF oder Ethylacetat.
-
Konzentrieren Sie das Filtrat im Vakuum.
-
Reinigen Sie das Rohprodukt bei Bedarf mittels Säulenchromatographie auf Kieselgel, um (6-Fluor-1H-indol-4-yl)methanol zu erhalten.
-
Datenzusammenfassung:
| Produkt | Reduktionsmittel | Lösungsmittel | Typische Ausbeute (%) |
| (6-Fluor-1H-indol-4-yl)methanol | LiAlH₄ | THF | 85 - 95 (geschätzt) |
Tabelle 3: Zusammenfassung der quantitativen Daten für die Reduktion zum Alkohol. Die Ausbeute ist eine Schätzung basierend auf Standardprotokollen für die Reduktion von Estern.
Visualisierungen
Abbildung 1: Reaktionswege für die Derivatisierung
Abbildung 2: Workflow für die zweistufige Amidsynthese
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CN106831792B - A kind of preparation method of PARP inhibitor Rucaparib intermediate - Google Patents [patents.google.com]
- 4. WO2012080271A1 - Dimeric iap inhibitors - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Amide synthesis by acylation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate. This valuable intermediate is crucial in the synthesis of various active pharmaceutical ingredients, including the PARP inhibitor Rucaparib.[1] This guide focuses on the widely applicable Leimgruber-Batcho indole synthesis, a common and efficient method for preparing this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when utilizing the Leimgruber-Batcho methodology.
Problem 1: Low or No Yield of the Final Indole Product
A diminished or complete lack of the desired product is a frequent challenge. The following steps can help diagnose and resolve the issue.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Quality Starting Materials | - o-Nitrotoluene Derivative: Ensure the purity of the starting methyl 5-fluoro-2-methyl-3-nitrobenzoate. Impurities can interfere with the initial condensation reaction. Recrystallization or column chromatography of the starting material may be necessary. - DMFDMA: N,N-Dimethylformamide dimethyl acetal (DMFDMA) is moisture-sensitive. Use a fresh bottle or distill it before use. - Solvents: Employ anhydrous solvents, especially for the enamine formation step, to prevent hydrolysis of DMFDMA and the resulting enamine. |
| Inefficient Enamine Formation | - Reaction Temperature: The condensation of the o-nitrotoluene with DMFDMA typically requires heating. Ensure the reaction temperature is optimal, usually near the reflux temperature of the solvent (e.g., DMF).[1] - Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete conversion to the enamine. Extended reaction times may be needed. |
| Incomplete Reductive Cyclization | - Choice of Reducing Agent: Several reducing agents are effective for the reductive cyclization of the nitroenamine, including catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel), iron in acetic acid, or sodium dithionite. The choice of reagent can significantly impact the yield. If one method fails, trying an alternative is recommended. - Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is active. Use a fresh batch of palladium on carbon or Raney Nickel. - Hydrogen Pressure: For hydrogenations, maintaining adequate hydrogen pressure in the reaction vessel is crucial. |
| Side Reactions | - Reduction of the Enamine Double Bond: During catalytic hydrogenation, the enamine double bond can sometimes be reduced, leading to the formation of a 2-aminophenylethylamine byproduct. This can be minimized by carefully controlling the reaction conditions. - Polymerization: Harsh acidic conditions or excessively high temperatures can lead to the polymerization of starting materials or the product. |
| Product Degradation | - Acid Sensitivity: The indole nucleus can be sensitive to strong acids and prolonged heating. Neutralize the reaction mixture promptly after cyclization and avoid excessive heat during workup and purification. |
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low or no yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The Leimgruber-Batcho indole synthesis is a widely used and efficient method. This two-step process begins with the condensation of an appropriately substituted o-nitrotoluene (in this case, methyl 5-fluoro-2-methyl-3-nitrobenzoate) with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form a β-dimethylamino-2-nitrostyrene (an enamine). The second step involves the reductive cyclization of this intermediate to the desired indole.[2]
Q2: How does the fluorine substituent affect the reaction?
The fluorine atom is an electron-withdrawing group. This can influence the acidity of the benzylic protons of the starting o-nitrotoluene, potentially affecting the rate of the initial condensation reaction. Generally, electron-withdrawing groups can enhance the reactivity of the substrate in the Leimgruber-Batcho synthesis.
Q3: I am observing a brightly colored intermediate. Is this normal?
Yes, the enamine intermediate formed in the first step of the Leimgruber-Batcho synthesis is often a highly colored compound, typically appearing as an intense red or orange solid.[2] This is due to the extended conjugation between the electron-donating dimethylamino group and the electron-withdrawing nitro group.
Q4: What are the best practices for the purification of this compound?
The final product is typically a solid and can be purified by recrystallization or column chromatography on silica gel. When using column chromatography, a mixture of hexanes and ethyl acetate or dichloromethane is often a suitable eluent system. Monitoring the fractions by TLC is essential to ensure proper separation from any byproducts or unreacted starting materials.
Q5: Can I use a one-pot procedure for the Leimgruber-Batcho synthesis of this indole?
Recent studies have shown that one-pot Leimgruber-Batcho reactions can be successful and may even lead to higher yields and shorter reaction times compared to the traditional two-step process.[3] This approach involves performing the initial condensation and the subsequent reductive cyclization in the same reaction vessel without isolating the enamine intermediate.
Experimental Protocols
Synthesis of Methyl indole-4-carboxylate (Analog)
This synthesis proceeds in two main stages:
Stage 1: Synthesis of the Enamine Intermediate
This step involves the reaction of methyl 2-methyl-3-nitrobenzoate with N,N-dimethylformamide dimethyl acetal (DMFDMA).
Stage 2: Reductive Cyclization to the Indole
The nitroenamine intermediate is then reduced and cyclized to form the indole ring.
Illustrative Experimental Workflow:
Caption: General workflow for the Leimgruber-Batcho synthesis.
Note: The following tables summarize typical reaction parameters and expected outcomes based on the synthesis of the non-fluorinated analog and general principles of the Leimgruber-Batcho synthesis. These should be optimized for the specific fluorinated substrate.
Table 1: Representative Reaction Parameters for Enamine Formation
| Parameter | Value |
| Starting Material | Methyl 5-fluoro-2-methyl-3-nitrobenzoate |
| Reagent | N,N-Dimethylformamide dimethyl acetal (DMFDMA) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Reflux |
| Reaction Time | 2-6 hours (monitor by TLC) |
Table 2: Representative Reaction Parameters for Reductive Cyclization
| Parameter | Value |
| Starting Material | β-Dimethylamino-2-nitrostyrene derivative |
| Reducing System | H₂ (gas), 10% Palladium on Carbon (catalyst) |
| Solvent | Tetrahydrofuran (THF) or Ethyl Acetate |
| Temperature | Room Temperature |
| Pressure | 50 psi (for hydrogenation) |
| Reaction Time | 2-4 hours (monitor by TLC) |
Table 3: Yield Data for Analogous Indole Syntheses
| Indole Product | Synthetic Method | Reported Yield | Reference |
| Methyl indole-4-carboxylate | Leimgruber-Batcho | 73% | [1] |
| 5-Chloroindole | One-pot Leimgruber-Batcho | 92% | [3] |
This information is intended to guide experienced researchers. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions.
References
Common side products in the synthesis of "Methyl 6-fluoro-1H-indole-4-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate. This key intermediate is crucial in the synthesis of various active pharmaceutical ingredients, including the PARP inhibitor Rucaparib.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially relevant method for the synthesis of substituted indoles, including this compound, is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone.[1] The phenylhydrazone is typically formed in situ from the corresponding phenylhydrazine and a suitable aldehyde or ketone.[2]
Q2: What are the typical starting materials for the Fischer indole synthesis of this compound?
A2: The key starting materials are a substituted phenylhydrazine, specifically methyl 3-fluoro-5-hydrazinylbenzoate, and a malondialdehyde equivalent. The latter can include malondialdehyde itself, its acetals, or other synthetic equivalents that can provide the required two-carbon unit to form the pyrrole ring of the indole.
Q3: What are the potential regioisomeric side products in this synthesis?
A3: When using a meta-substituted phenylhydrazine like methyl 3-fluoro-5-hydrazinylbenzoate, there is a possibility of forming two regioisomeric indole products: the desired this compound and the undesired Methyl 4-fluoro-1H-indole-6-carboxylate. The regiochemical outcome is influenced by the nature of the substituents on the phenylhydrazine and the reaction conditions.[3] Electron-withdrawing groups, like the fluorine and methyl carboxylate in the starting material, can lead to poor selectivity, potentially yielding a mixture of both isomers.[3]
Q4: What is N-N bond cleavage, and how can it affect the synthesis?
A4: N-N bond cleavage is a significant side reaction in the Fischer indole synthesis that competes with the desired[4][4]-sigmatropic rearrangement.[5][6] This cleavage is often promoted by strong electron-donating or certain electron-withdrawing substituents on the phenylhydrazine.[5][7] It leads to the formation of aniline derivatives (in this case, methyl 3-amino-5-fluorobenzoate) and other degradation products, which reduces the yield of the desired indole and complicates purification.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Degradation of Starting Materials: Phenylhydrazines can be unstable and prone to oxidation. 2. Inactive Catalyst: The acid catalyst may be old or of insufficient strength. 3. Suboptimal Reaction Temperature: The reaction may require higher temperatures for successful cyclization.[8] 4. Presence of Strong Electron-Withdrawing Groups: The fluorine and carboxylate groups can hinder the reaction.[3][7] | 1. Use freshly prepared or purified phenylhydrazine. Store under an inert atmosphere. 2. Use a fresh batch of a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.[2][9] Lewis acids like ZnCl₂ can also be effective.[10] 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. 4. Consider using a stronger acid catalyst or a higher reaction temperature to overcome the deactivating effect of the substituents.[7] |
| Formation of a Mixture of Regioisomers | 1. Meta-Substituted Phenylhydrazine: The substitution pattern of the starting material allows for cyclization at two different positions.[3] 2. Reaction Conditions: The choice of acid catalyst and temperature can influence the ratio of regioisomers.[4] | 1. This is an inherent challenge with the chosen starting material. Focus on optimizing the separation of the desired isomer. 2. Experiment with different acid catalysts (e.g., Brønsted vs. Lewis acids) and reaction temperatures to potentially favor the formation of the desired 6-fluoro isomer.[4] |
| Presence of Aniline Byproduct | 1. N-N Bond Cleavage: This is a common side reaction, particularly with substituted phenylhydrazines.[5][6] 2. Harsh Reaction Conditions: High temperatures and very strong acids can promote N-N bond cleavage. | 1. Try using a milder Lewis acid catalyst (e.g., ZnCl₂) which can sometimes suppress this side reaction.[7] 2. If possible, attempt the reaction at a lower temperature for a longer duration. |
| Incomplete Reaction | 1. Insufficient Reaction Time or Temperature. 2. Inadequate Catalyst Activity or Amount. | 1. Extend the reaction time or cautiously increase the temperature. Monitor by TLC or LC-MS. 2. Increase the loading of the acid catalyst. |
| Purification Challenges | 1. Similar Polarity of Regioisomers: The desired 6-fluoro and undesired 4-fluoro isomers may have very similar polarities, making chromatographic separation difficult. 2. Presence of Tarry Byproducts: Fischer indole synthesis can sometimes produce polymeric or tarry materials. | 1. Employ high-performance column chromatography with a carefully optimized eluent system. Reverse-phase chromatography may also be effective. 2. Perform a thorough work-up procedure to remove as much of the tar as possible before chromatography. This may include washing with non-polar solvents to precipitate the product or using a filtration aid. |
Experimental Protocols
Plausible Fischer Indole Synthesis of this compound
Disclaimer: This is a generalized protocol based on known Fischer indole syntheses and should be optimized for specific laboratory conditions.
-
Hydrazone Formation (in situ):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-fluoro-5-hydrazinylbenzoate (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Add a malondialdehyde equivalent (e.g., 1,1,3,3-tetramethoxypropane, 1.1 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenylhydrazone.
-
-
Indolization:
-
To the solution containing the phenylhydrazone, add the acid catalyst. Polyphosphoric acid (PPA) is often effective; add it portion-wise with stirring. Alternatively, a Lewis acid like zinc chloride (ZnCl₂) can be used.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the chosen solvent and catalyst.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If PPA was used, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product will likely be a mixture of regioisomers and other impurities. Purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or a similar solvent system. Careful optimization of the eluent is crucial for separating the regioisomers.
-
Visualizations
Caption: Plausible synthetic workflow for this compound.
Caption: Potential side reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. researchwithnj.com [researchwithnj.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of Methyl 6-fluoro-1H-indole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 6-fluoro-1H-indole-4-carboxylate from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from starting materials, side-reactions, or degradation. These may include:
-
Unreacted starting materials: Depending on the synthetic route (e.g., Fischer indole synthesis), residual precursors may be present.
-
Regioisomers: Fischer indole synthesis using unsymmetrical ketones can lead to the formation of isomeric indole structures.
-
N-Alkylated byproducts: If methylation is used for esterification, the indole nitrogen can sometimes be methylated.
-
Hydrolysis product: The methyl ester can be hydrolyzed back to the corresponding carboxylic acid (6-fluoro-1H-indole-4-carboxylic acid).
-
Oxidation products: Indoles can be susceptible to oxidation, leading to colored impurities.
Q2: My crude product has a brownish or pinkish hue. Is this normal?
A2: While pure this compound is expected to be a white to off-white or pale yellow solid, discoloration often indicates the presence of impurities, possibly due to oxidation or residual reagents from the synthesis. It is highly recommended to assess the purity by analytical methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q3: How can I quickly assess the purity of my crude this compound?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for a qualitative purity check. A single spot on the TLC plate under UV visualization is a good indication of high purity. The presence of multiple spots suggests the need for further purification.
Q4: What are the recommended purification techniques for this compound?
A4: The most common and effective purification methods for indole derivatives like this compound are column chromatography and recrystallization. The choice between these methods will depend on the nature and quantity of the impurities.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of my compound from impurities on the column.
-
Possible Cause: The solvent system (eluent) is not optimized.
-
Solution:
-
TLC Optimization: Before running the column, optimize the solvent system using TLC. A good solvent system will give your target compound an Rf value of approximately 0.2-0.4.
-
Solvent Polarity: If your compound and impurities are eluting too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane). If they are moving too slowly (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate or dichloromethane).
-
Solvent System Selection: For indole esters, mixtures of hexanes and ethyl acetate or hexanes and dichloromethane are good starting points. For the closely related methyl indole-4-carboxylate, a system of hexanes and dichloromethane has been shown to be effective.[1][2]
-
Issue 2: The compound appears to be degrading on the silica gel column.
-
Possible Cause: Some indole derivatives can be sensitive to the acidic nature of silica gel.
-
Solution:
-
Neutralize the Silica: You can use silica gel that has been neutralized or add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent to prevent degradation.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as neutral alumina.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography).
-
Issue 3: Streaking of spots on the TLC plate and column.
-
Possible Cause: The compound may be too polar for the chosen solvent system, or it could be interacting strongly with the silica gel. The sample might be overloaded.
-
Solution:
-
Add a Polar Modifier: Incorporate a small amount of a more polar solvent like methanol into your eluent system.
-
Acid/Base Addition: If your compound has acidic or basic properties, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve the spot shape.
-
Sample Load: Ensure you are not overloading the TLC plate or the column. A typical sample-to-silica gel ratio for column chromatography is 1:30 to 1:100 by weight.
-
Recrystallization
Issue 1: My compound will not crystallize from the chosen solvent.
-
Possible Cause: The compound is too soluble in the solvent at room temperature, or the solution is not saturated.
-
Solution:
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen several solvents or solvent mixtures. Common choices for indole esters include ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes.
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod at the meniscus.
-
Add a seed crystal of the pure compound.
-
Cool the solution slowly and then in an ice bath.
-
-
Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of your compound.
-
Issue 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is too high, or the compound is melting in the hot solvent. The solution may be supersaturated.
-
Solution:
-
Lower the Temperature: Ensure the temperature of the solution is below the melting point of your compound.
-
Use a Lower-Boiling Solvent: Select a solvent with a lower boiling point.
-
Dilute the Solution: Add more of the hot solvent to dissolve the oil, and then allow it to cool slowly.
-
Change Solvent System: Try a different solvent or a solvent pair.
-
Data Presentation
Table 1: Column Chromatography Parameters for a Structurally Similar Compound (Methyl indole-4-carboxylate)
| Parameter | Value/Description | Reference |
| Stationary Phase | Silica Gel | [1][2] |
| Eluent System | 7:3 Hexanes:CH2Cl2 followed by 1:1 Hexanes:CH2Cl2 | [1][2] |
| TLC Rf | ~0.15 in 4:6 Hexanes:CH2Cl2 | [1][2] |
| Visualization | UV light (254 nm), appears as a bright fluorescent blue spot | [1][2] |
| Yield | 91% (after chromatography) | [1][2] |
Note: These parameters are for a closely related compound and should be used as a starting point for the optimization of the purification of this compound.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is adapted from the purification of methyl indole-4-carboxylate and should be optimized for this compound.[1][2]
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column with the stopcock closed. Allow the silica to settle, ensuring a level surface. A thin layer of sand can be added on top to prevent disturbance.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 9:1 hexanes:ethyl acetate or a hexanes/dichloromethane mixture). Gradually increase the polarity of the eluent as the column runs.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude product and the minimum amount of the chosen hot solvent to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try inducing crystallization as described in the troubleshooting guide. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Batcho-Leimgruber Synthesis of Fluorinated Indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Batcho-Leimgruber synthesis for the preparation of fluorinated indoles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of fluorinated indoles, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Enamine Intermediate
-
Question: I am not observing the characteristic deep red color of the enamine, and TLC analysis indicates unreacted fluorinated o-nitrotoluene after prolonged heating with DMF-DMA. What could be the problem?
-
Potential Causes & Solutions:
-
Insufficient Acidity of Methyl Protons: The electron-withdrawing nature of the nitro group is crucial for acidifying the methyl protons of the o-nitrotoluene, facilitating deprotonation and subsequent condensation with DMF-DMA. The position of the fluorine substituent on the aromatic ring can influence this acidity. While fluorine is electron-withdrawing, its effect may not be sufficient to overcome a lack of activation from other groups.
-
Steric Hindrance: A bulky substituent near the methyl group or a sterically demanding acetal of DMF can hinder the reaction.
-
Solution: If using a modified DMF acetal, consider switching to the less hindered N,N-dimethylformamide dimethyl acetal (DMF-DMA). Ensure the reaction is run at a sufficiently high temperature to overcome steric barriers, typically at or near the reflux temperature of the solvent (e.g., DMF).[2]
-
-
Decomposition of Reagents: DMF-DMA is sensitive to moisture. Contamination can lead to its decomposition and inactivation.
-
Solution: Use freshly opened or properly stored DMF-DMA. Ensure all glassware is thoroughly dried before use.
-
-
Issue 2: Low Yield of the Final Fluorinated Indole during Reductive Cyclization
-
Question: The enamine formation proceeded well, but I am getting a low yield of my target fluorinated indole after the reduction step. What are the possible reasons?
-
Potential Causes & Solutions:
-
Incomplete Reduction of the Nitro Group: The choice of reducing agent is critical and can be substrate-dependent.
-
Solution: A variety of reducing agents can be employed for the reductive cyclization.[1] Common choices include:
-
Raney Nickel with hydrazine hydrate: A powerful reducing system, often effective when others fail.[1] The in-situ generation of hydrogen from hydrazine decomposition requires careful temperature control.[1]
-
Palladium on carbon (Pd/C) with hydrogen gas: A clean and effective method, but may not be suitable for substrates with other reducible functional groups (e.g., benzylic ethers).[2]
-
Tin(II) chloride (SnCl₂): A classic method, though it can sometimes lead to the formation of chlorinated byproducts.
-
Iron powder in acetic acid: An economical and effective option, particularly on a large scale.[3]
-
Sodium hydrosulfite or sodium dithionite: Milder reducing agents that can be useful for sensitive substrates.[2]
-
Titanium(III) chloride (TiCl₃): Offers good control over the reduction level.[2]
-
-
-
Formation of Side Products: Over-reduction or side reactions of the intermediate aniline can lead to undesired products. For instance, reduction of the enamine double bond can lead to the formation of 2-aminophenylethylamines.[2]
-
Solution: Optimize the reaction conditions (temperature, reaction time, and amount of reducing agent). The formation of 2-aminophenylethylamines is more common with catalytic hydrogenation; switching to a chemical reducing agent like iron in acetic acid might mitigate this.[2] These basic side products can often be separated from the neutral indole product by an acidic wash during workup.[2]
-
-
Instability of the Enamine: The fluorinated enamine intermediate may be unstable under the reaction or workup conditions.
-
Issue 3: Unwanted Displacement of the Fluorine Substituent
-
Question: I am synthesizing a 5-fluoro-6-chloroindole and I am observing a significant amount of a byproduct where the fluorine atom has been replaced by a methoxy group. How can I prevent this?
-
Potential Causes & Solutions:
-
Nucleophilic Aromatic Substitution (SNAr): The methoxide ion generated from DMF-DMA can act as a nucleophile and displace the fluorine atom, especially when the fluorine is activated by the ortho-nitro group.
-
Solution: To circumvent this, use a more sterically hindered acetal of N,N-dimethylformamide, such as N,N-dimethylformamide di-iso-propyl acetal. The bulkier iso-propoxide leaving group is a poorer nucleophile, thus minimizing the unwanted SNAr reaction.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism of the Batcho-Leimgruber indole synthesis?
A1: The synthesis proceeds in two main steps:
-
Enamine Formation: The o-nitrotoluene is deprotonated at the methyl group by a base (often the methoxide generated from DMF-DMA). The resulting carbanion attacks the electrophilic carbon of the activated formamide (e.g., from DMF-DMA), followed by elimination of methanol to form a β-dialkylamino-2-nitrostyrene (an enamine).[5] The extended conjugation of these enamines often results in a characteristic deep red color.[1]
-
Reductive Cyclization: The nitro group of the enamine is reduced to an amine. The resulting amino-enamine then undergoes an intramolecular cyclization, followed by the elimination of the secondary amine (e.g., dimethylamine or pyrrolidine) to afford the indole ring.[1]
-
-
Q2: How does the position of the fluorine atom on the aromatic ring affect the reaction?
A2: The position of the electron-withdrawing fluorine atom can influence the acidity of the methyl protons on the o-nitrotoluene starting material. A fluorine atom in a position that enhances the electron-withdrawing effect of the nitro group (e.g., ortho or para to the nitro group) can facilitate the initial deprotonation step. Conversely, its position can also make it susceptible to nucleophilic aromatic substitution, as seen in the case of 5-fluoro-2-nitrotoluene derivatives.
-
Q3: What are the most common reducing agents used in the second step, and how do I choose the best one?
A3: The choice of reducing agent depends on the specific substrate and the presence of other functional groups. Commonly used reducing agents include:
-
Catalytic Hydrogenation (H₂/Pd/C or Raney Ni): Generally provides high yields and clean reactions.[2] However, it may not be suitable for molecules containing other reducible groups.
-
Raney Nickel/Hydrazine: A very effective system, especially for large-scale synthesis.[1]
-
Fe/Acetic Acid: A cost-effective and robust method often used in industrial settings.[3]
-
SnCl₂/HCl: A classical method, but can sometimes lead to chlorinated byproducts.
-
Sodium Dithionite (Na₂S₂O₄): A milder reagent suitable for more sensitive substrates.[2] The optimal reducing agent should be determined empirically for each specific fluorinated indole synthesis.
-
-
Q4: How can I purify my final fluorinated indole product?
A4: Purification is typically achieved through column chromatography on silica gel.[4] The choice of eluent will depend on the polarity of the specific fluorinated indole. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used. Recrystallization can also be an effective purification method for solid products.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of Various Fluorinated Indoles via the Batcho-Leimgruber Method
| Starting Material | Reagents for Enamine Formation | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluoro-2-nitrotoluene | DMF-DMA, Pyrrolidine | H₂, Pd/C | Dioxane | 102 | 2.5-22 | 60 | [4] |
| 5-Fluoro-2-nitrotoluene | DMF-DMA | H₂, Pd/C | Not specified | Not specified | Not specified | Not specified | BenchChem |
| 6-Chloro-5-fluoro-2-nitrotoluene | N,N-dimethylformamide di-isopropyl acetal, DMF | Fe, Acetic Acid | Toluene | 100 | 2 | 72 | [3] |
| 6-Bromo-5-fluoro-2-nitrotoluene | N,N-dimethylformamide di-isopropyl acetal, DMF | Fe, Acetic Acid | Toluene | 100 | 2 | 73 | [3] |
| 6-Iodo-5-fluoro-2-nitrotoluene | N,N-dimethylformamide di-isopropyl acetal, DMF | Fe, Acetic Acid | Toluene | 100 | 2 | 70 | [3] |
| 4-Chloro-2-nitrotoluene | DMF-DMA, Pyrrolidine | FeCl₃·6H₂O, N₂H₄·H₂O | Dioxane | 102 | 2.5-22 | 92 | [4] |
| 2-Methyl-3-nitrobenzonitrile | DMF-DMA | H₂, Pd/C | THF | RT | Not specified | Not specified | [2] |
Experimental Protocols
Detailed Methodology for the Synthesis of 6-Chloro-5-fluoroindole [3]
Step 1: Enamine Formation
-
A mixture of 3-chloro-4-fluoro-6-methylnitrobenzene (100 kg), N,N-dimethylformamide di-isopropyl acetal (203.5 kg), and N,N-dimethylformamide (400 L) is heated to 100 °C and stirred for 3 hours.
-
The reaction mixture is then cooled to room temperature and set aside.
Step 2: Reductive Cyclization
-
In a separate reactor, a mixture of toluene (880 L), acetic acid (800 L), iron powder (230 kg), and silica gel (200 kg) is heated to 60 °C and stirred for 30 minutes.
-
The solution from Step 1 is added dropwise to this mixture, maintaining the temperature below 80 °C.
-
The resulting mixture is heated to 100 °C and stirred for 2 hours. The reaction progress is monitored by HPLC.
-
After completion, the mixture is filtered, and the filter cake is washed with ethyl acetate (2 x 1000 L).
-
The combined filtrate is washed sequentially with 1N HCl (2 x 1000 L), water (2 x 1000 L), and saturated sodium bicarbonate solution (2 x 1000 L).
-
The organic layer is dried over sodium sulfate (25 kg) and concentrated in vacuo to obtain the crude product.
-
The crude product is dissolved in a 3:7 mixture of dichloromethane and hexane (1000 L). Silica gel (200 kg) is added, and the mixture is stirred for 20-30 minutes.
-
The mixture is filtered, and the filtrate is concentrated to yield 6-chloro-5-fluoroindole as a tan-brown solid (64 kg, 72% yield).
Mandatory Visualizations
Caption: Reaction mechanism of the Batcho-Leimgruber indole synthesis.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for common issues.
References
Optimizing palladium catalyst for "Methyl 6-fluoro-1H-indole-4-carboxylate" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate, a key intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which synthetic routes are commonly employed for the synthesis of the this compound core structure?
A1: The primary routes for constructing the 6-fluoro-indole-4-carboxylate scaffold include the Fischer, Leimgruber-Batcho, and various palladium-catalyzed indole syntheses. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. A common strategy involves the Fischer indole synthesis to create a closely related intermediate, methyl 6-fluoro-3-formyl-1H-indole-4-carboxylate, which can then be deformylated.[1]
Q2: How does the fluorine substituent at the 6-position affect palladium-catalyzed cross-coupling reactions for indole synthesis?
A2: The electron-withdrawing nature of the fluorine atom can significantly influence the reactivity of the starting materials in palladium-catalyzed reactions. For instance, in the synthesis of fluoroalkylated indoles, the choice of phosphine ligand can alter the regioselectivity of the cyclization.[2] Specifically, using tri(o-tolyl)phosphine (P(o-Tol)₃) instead of triphenylphosphine (PPh₃) has been shown to favor the formation of 3-fluoroalkylated indoles over their 2-substituted counterparts.[2] Furthermore, for C-N bond forming reactions, the electron-withdrawing fluoroalkyl groups can make reductive elimination the turnover-limiting step in the catalytic cycle.[3][4]
Q3: What are the common challenges in purifying this compound?
A3: Purification of indole derivatives can be challenging due to their moderate polarity and potential for N-H hydrogen bonding. Common impurities may include unreacted starting materials, catalyst residues, and side-products from competing reactions. Standard purification techniques include column chromatography on silica gel and recrystallization. For column chromatography, a gradient of ethyl acetate in hexanes is often effective. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be employed for final purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on palladium-catalyzed methods and the Fischer indole synthesis.
Palladium-Catalyzed Indole Synthesis
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. For Pd(0) catalysts, oxidation to inactive Pd(II) can occur upon exposure to air. Consider using a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂, which is reduced in situ. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. For electron-deficient substrates, such as those containing a fluorine atom, bulky and electron-rich ligands (e.g., Buchwald-type biaryl phosphine ligands like SPhos or XPhos) can promote the oxidative addition and reductive elimination steps. A ligand screening is highly recommended.[2] |
| Incorrect Solvent or Base | The solvent and base play crucial roles in catalyst stability and reactivity. Aprotic polar solvents like DMF or dioxane are commonly used. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) should be optimized for the specific reaction. In some cases, the presence of a small amount of water can be beneficial for Suzuki couplings. |
| Low Reaction Temperature | Some palladium-catalyzed reactions require elevated temperatures to overcome activation barriers. If the reaction is sluggish at a lower temperature, gradually increasing the temperature while monitoring for decomposition may improve the yield. |
Problem 2: Formation of Side Products (e.g., Dehalogenation, Homocoupling)
| Possible Cause | Suggested Solution |
| Catalyst Decomposition | Catalyst decomposition can lead to the formation of palladium black, which can catalyze side reactions. Ensure the reaction is performed under a strict inert atmosphere. Using more stable palladium precatalysts or ligands can also mitigate this issue. |
| Suboptimal Reaction Conditions | High temperatures and prolonged reaction times can sometimes favor side reactions. Try lowering the reaction temperature or shortening the reaction time once the starting material is consumed (monitor by TLC or LC-MS). The stoichiometry of the reagents should also be carefully controlled. |
| Reactive Intermediates | In Suzuki couplings, boronic acids can undergo homocoupling. Using boronate esters (e.g., pinacol esters) can sometimes suppress this side reaction. |
Fischer Indole Synthesis
Problem 1: Low Yield of Indole
| Possible Cause | Suggested Solution |
| Incomplete Hydrazone Formation | Ensure the condensation of the hydrazine with the carbonyl compound goes to completion before initiating the cyclization step. This can often be achieved by stirring at room temperature or with gentle heating in a suitable solvent like ethanol or acetic acid. |
| Harsh Acidic Conditions | While the Fischer indole synthesis requires an acid catalyst, excessively strong or high concentrations of acid can lead to decomposition of the starting materials or the product. A screening of different acid catalysts (e.g., HCl, H₂SO₄, polyphosphoric acid, Lewis acids like ZnCl₂) and their concentrations is recommended.[5] |
| Unfavorable[1][1]-Sigmatropic Rearrangement | The key step of the Fischer indole synthesis is a[1][1]-sigmatropic rearrangement. If this step is disfavored electronically or sterically, the reaction will not proceed efficiently. The nature of the substituents on both the hydrazine and the carbonyl component can influence this step. |
Problem 2: Formation of Isomeric Products or Tar
| Possible Cause | Suggested Solution |
| Use of Unsymmetrical Ketones | If an unsymmetrical ketone is used as a starting material, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles. To avoid this, use a symmetrical ketone or an aldehyde. |
| Decomposition at High Temperatures | The Fischer indole synthesis often requires heating, but excessive temperatures can lead to polymerization and tar formation. The reaction temperature should be carefully controlled and optimized. |
| Air Oxidation | Indoles can be sensitive to air oxidation, especially at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the formation of colored byproducts. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Indole Synthesis (Literature Data for Analogous Reactions)
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 75-85 | General Suzuki Coupling |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 80-95 | Buchwald-Hartwig Amination |
| Pd(PPh₃)₄ | - | Et₃N | DMF | 80 | ~70-80 | Sonogashira Coupling |
| PdCl₂ | - | K₂CO₃ | iPr₂O | 60 | 88 | Acylation/Allylation[6] |
Note: Yields are for analogous indole syntheses and may vary for the target molecule.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of Methyl 6-fluoro-3-formyl-1H-indole-4-carboxylate (Rucaparib Intermediate)[1]
This protocol describes the synthesis of a key precursor to the target molecule.
-
Step 1: Fischer Indole Synthesis:
-
To a solution of methyl 3-fluoro-5-hydrazinobenzoate (Compound A) in a suitable solvent (e.g., methanol, tert-butyl alcohol), add malondialdehyde.
-
Add an acid catalyst (e.g., sulfuric acid, trifluoroacetic acid) and a buffer (e.g., sodium acetate, potassium acetate).
-
Heat the reaction mixture to a temperature between 50-60°C for 2-4 hours.
-
Upon completion, the product, methyl 6-fluoro-3-formyl-1H-indole-4-carboxylate (Compound B), can be isolated by filtration and purified. A reported yield for this step is approximately 70-75%.[1]
-
-
Step 2: Deformylation (General Procedure):
-
The 3-formyl group can be removed under various conditions. A common method involves heating the 3-formylindole in a high-boiling solvent such as glycerol or quinoline, sometimes in the presence of a copper-chromite catalyst.
-
Alternatively, basic hydrolysis of the formyl group followed by decarboxylation of the resulting carboxylic acid can be employed.
-
Protocol 2: Palladium-Catalyzed Annulation for Indole Synthesis (General Procedure)[2]
This protocol outlines a general approach for synthesizing fluoroalkylated indoles and can be adapted for the target molecule.
-
Reaction Setup:
-
In a reaction vessel under an inert atmosphere, combine the appropriate fluoroalkylated alkyne and o-iodoaniline derivative.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a suitable solvent (e.g., DMF).
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80°C for 8 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
To influence regioselectivity, consider using P(o-Tol)₃ as the ligand instead of PPh₃.[2]
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Workflow for the Fischer Indole Synthesis route to the target molecule.
Caption: Troubleshooting logic for low yield in palladium-catalyzed indole synthesis.
References
- 1. CN107954919B - Preparation method of Rucaparib key intermediate - Google Patents [patents.google.com]
- 2. A facile regiocontrol in the palladium-catalyzed annulation of fluorine-containing internal alkynes with variously substituted 2-iodoanilines: a new regioselective synthesis of 2- or 3-fluoroalkylated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Technical Support Center: Purification of Methyl 6-fluoro-1H-indole-4-carboxylate
Welcome to the technical support center for "Methyl 6-fluoro-1H-indole-4-carboxylate." This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions to address common challenges encountered during the purification of this key pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Commercially available this compound typically has a purity of 95-98%.[1][2][3] Potential impurities often stem from the synthetic route used. A common and efficient method for the synthesis of indole derivatives is the Leimgruber-Batcho indole synthesis.[2][4] Impurities from this process can include:
-
Unreacted Starting Materials: Such as methyl 5-fluoro-2-methyl-3-nitrobenzoate.
-
Reagents from Enamine Formation: Residual N,N-dimethylformamide dimethyl acetal (DMF-DMA) or pyrrolidine.
-
Byproducts of Cyclization: Incompletely cyclized intermediates or side-products from the reduction of the nitro group.
-
Residual Catalysts: If catalytic hydrogenation is used for the reduction of the nitro group, trace amounts of palladium or nickel catalysts may be present.
Q2: My purified product has a yellowish tint. Is this normal?
A2: While a pale-yellow color can be acceptable depending on the required purity, a significant yellow or brownish coloration often indicates the presence of impurities. These could be residual nitro-aromatic compounds from the synthesis or degradation products. Further purification by column chromatography or recrystallization is recommended to obtain a white or off-white solid.
Q3: What is the recommended storage condition for this compound?
A3: It is recommended to store the compound in a tightly sealed container in a dry, dark place at room temperature to prevent degradation.[4]
Q4: Can I use a different purification method than column chromatography?
A4: Yes, recrystallization can be an effective method for purifying this compound, especially for removing minor impurities if the initial purity is already high. The choice of solvent is critical and may require some experimentation. A combination of a solvent in which the compound is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures is ideal.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product is too soluble in the eluent. | Decrease the polarity of the eluent system. For example, if you are using a mixture of hexanes and ethyl acetate, increase the proportion of hexanes. |
| Product is adsorbing too strongly to the silica gel. | Increase the polarity of the eluent system. A small amount of a more polar solvent like methanol can be added to the eluent, but this should be done cautiously as it can affect separation. |
| Improper packing of the column. | Ensure the silica gel is packed uniformly without any air bubbles or channels. A poorly packed column will lead to inefficient separation and product loss. |
| Co-elution of product with impurities. | Optimize the eluent system by testing different solvent mixtures with thin-layer chromatography (TLC) before running the column to ensure good separation between the product and impurities. |
Issue 2: Persistent Impurity Peak in HPLC Analysis After Purification
| Possible Cause | Troubleshooting Step |
| Impurity has similar polarity to the product. | If using column chromatography, try a different stationary phase (e.g., alumina) or a different solvent system. Recrystallization from a carefully selected solvent system might be more effective in this case. |
| Product degradation during purification. | Avoid prolonged exposure to heat and light. If using a rotary evaporator, use a moderate temperature. Ensure that the solvents used are of high purity and free from acidic or basic contaminants. |
| The impurity is a regioisomer. | Isomers can be very difficult to separate. High-performance liquid chromatography (HPLC) with a different column or a chiral column (if applicable) may be necessary. Alternatively, a chemical derivatization of the mixture followed by separation and deprotection might be an option. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is adapted from a procedure for the purification of the analogous, non-fluorinated methyl indole-4-carboxylate and is expected to be effective for the fluorinated compound.[5][6]
-
Preparation of the Column:
-
Use a glass column of appropriate size for the amount of crude product.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Carefully pour the slurry into the column, allowing the silica gel to settle without forming air bubbles.
-
-
Sample Loading:
-
Dissolve the crude "this compound" in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the sample onto a small amount of silica gel by removing the solvent under reduced pressure.
-
Carefully add the dried silica gel with the adsorbed sample to the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Gradually increase the polarity of the eluent (e.g., to 7:3 Hexanes:Ethyl Acetate) to elute the product.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified "this compound" as a solid.
-
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general method that can be adapted for the analysis of "this compound."
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Data Presentation
The following table presents hypothetical data for a typical purification of "this compound" to illustrate the expected improvement in purity.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield |
| Column Chromatography | 94.5% | 99.2% | 85% |
| Recrystallization | 97.8% | >99.8% | 75% |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical troubleshooting flow for purity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Stability and degradation pathways of "Methyl 6-fluoro-1H-indole-4-carboxylate"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and degradation of Methyl 6-fluoro-1H-indole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by its susceptibility to hydrolysis, oxidation, and photolytic decomposition. The methyl ester functional group is prone to hydrolysis under both acidic and basic conditions, yielding 6-fluoro-1H-indole-4-carboxylic acid. The electron-rich indole ring is susceptible to oxidation.[1][2][3] Exposure to light, especially UV radiation, can also lead to photodegradation.[1]
Q2: How should I properly store this compound to ensure its stability?
A2: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[1] For long-term storage, it is recommended to keep the compound in a tightly sealed container at -20°C. Aliquoting the compound into smaller, single-use vials can prevent degradation from repeated freeze-thaw cycles and exposure to air and moisture.[1]
Q3: I am observing an additional peak in my HPLC analysis of a sample that was stored in a solution. What could be the cause?
A3: An additional peak in your HPLC analysis likely indicates the presence of a degradation product. If the solution was prepared in a protic solvent or exposed to acidic or basic conditions, the most probable degradation product is the hydrolyzed form, 6-fluoro-1H-indole-4-carboxylic acid, resulting from the cleavage of the methyl ester.[3][4][5] Oxidation of the indole ring could also lead to other impurities.
Q4: Can the fluorine atom in this compound influence its stability?
A4: Yes, the fluorine atom can influence the compound's stability. The presence of a fluorine atom on the indole ring is known to enhance metabolic stability in similar compounds.[6][7][8][9] It can also affect the electron density of the indole ring, potentially altering its susceptibility to oxidation compared to non-fluorinated analogs.
Troubleshooting Guides
Issue 1: Unexpected Degradation of Solid Compound
-
Symptom: A previously pure solid sample of this compound shows impurities upon analysis.
-
Possible Causes:
-
Exposure to Air and Moisture: The indole ring can be susceptible to oxidation, and the compound can adsorb moisture, which may facilitate degradation over time.
-
Exposure to Light: Photodegradation can occur upon prolonged exposure to light, especially UV radiation.[1]
-
Elevated Temperatures: Thermal degradation can occur if the compound is stored at temperatures above the recommended conditions.[10]
-
-
Solutions:
-
Store the solid compound under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber-colored vial to protect it from air, moisture, and light.[1]
-
For long-term storage, place the vial in a desiccator at -20°C.
-
Aliquot the compound into smaller quantities to minimize exposure of the bulk sample to the atmosphere.[1]
-
Issue 2: Degradation in Solution
-
Symptom: A solution of this compound shows the appearance of new peaks in chromatographic analysis over a short period.
-
Possible Causes:
-
Hydrolysis: The methyl ester is susceptible to hydrolysis, particularly in the presence of acid or base, or in protic solvents like methanol or water.[3][5]
-
Oxidation: Dissolved oxygen in the solvent can lead to the oxidation of the indole ring.[2][11][12]
-
Solvent Reactivity: The choice of solvent can influence the rate of degradation.
-
-
Solutions:
-
Prepare solutions fresh for each experiment.
-
Use anhydrous, deoxygenated solvents. Purging the solvent with an inert gas like argon or nitrogen before use can help remove dissolved oxygen.
-
If aqueous buffers are necessary, aim for a neutral pH and use them immediately after preparation.
-
Store solutions at low temperatures and protected from light.
-
Stability Data
The following tables summarize hypothetical stability data for this compound under forced degradation conditions. This data is illustrative and intended to guide researchers in designing their own stability studies.
Table 1: Stability in Different Solvents at Room Temperature (25°C) for 24 hours
| Solvent | Purity (%) | Major Degradant |
| Acetonitrile | >99 | - |
| Dichloromethane | >99 | - |
| Methanol | 98 | 6-fluoro-1H-indole-4-carboxylic acid |
| Water (pH 7) | 97 | 6-fluoro-1H-indole-4-carboxylic acid |
Table 2: Stability under Stress Conditions
| Stress Condition | Duration | Purity (%) | Major Degradant(s) |
| 0.1 M HCl | 8 hours | 90 | 6-fluoro-1H-indole-4-carboxylic acid |
| 0.1 M NaOH | 2 hours | 85 | 6-fluoro-1H-indole-4-carboxylic acid |
| 3% H₂O₂ | 24 hours | 92 | Oxidized indole species |
| Heat (80°C) | 48 hours | 95 | Thermal decomposition products |
| Light (Xenon lamp) | 24 hours | 94 | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[13][14]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 8 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 2 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid compound to light from a xenon lamp (providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) for 24 hours. Dissolve the stressed sample in the mobile phase for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).
Degradation Pathways and Workflows
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Buy Methyl 4,6-difluoro-1H-indole-3-carboxylate (EVT-15261106) [evitachem.com]
- 7. Page loading... [guidechem.com]
- 8. Buy 3-(Trifluoromethyl)-5,6-dihydropyrazin-2-ol (EVT-1683865) | 1225378-30-2 [evitachem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. ijrpp.com [ijrpp.com]
"Methyl 6-fluoro-1H-indole-4-carboxylate" scale-up synthesis challenges and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: While a specific scale-up process for this compound is not extensively documented in publicly available literature, the synthesis of functionalized indoles often relies on established methods. The most probable routes would be adaptations of classical indole syntheses such as the Leimgruber-Batcho or Fischer indole synthesis. For instance, a plausible approach could involve the reductive cyclization of a nitrostyrene derivative. One documented synthesis for the non-fluorinated analog, methyl indole-4-carboxylate, utilizes a palladium/phosphine-catalyzed N-heteroannulation of 2-nitrostyrenes.[1][2] Another potential route could be the cyclization of a 4-fluoro-2-nitrophenyl acetone derivative, which has been reported to yield 6-fluoro-2-methyl indole with high efficiency.[3]
Q2: What are the key starting materials for the synthesis?
A2: Key starting materials would likely include a suitably substituted fluorinated phenylhydrazine and a pyruvate derivative for a Fischer synthesis, or a substituted 2-fluoronitrotoluene for a Leimgruber-Batcho approach. The selection of starting materials is critical and can significantly impact the overall yield and impurity profile of the synthesis.
Q3: What are the expected applications of this compound?
A3: this compound is a valuable building block in medicinal chemistry.[4] It is a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Rucaparib, which is used in the treatment of ovarian cancer.[5] Its derivatives have also been investigated for their potential as antimicrobial and anticancer agents.[4]
Troubleshooting Guide
Low Reaction Yield
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yields in indole synthesis, particularly during scale-up, can stem from several factors.
-
Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using techniques like HPLC or TLC. If the reaction stalls, consider extending the reaction time or increasing the temperature. However, be cautious as higher temperatures can sometimes lead to degradation and increased by-product formation.
-
Sub-optimal Reagent Stoichiometry: The ratio of reactants is crucial. Ensure accurate measurement and addition of all reagents. A slight excess of one reagent might be necessary to drive the reaction to completion.
-
Catalyst Inactivity: If using a catalyzed reaction, such as a palladium-catalyzed cyclization, the catalyst may be deactivated.[1][2] Ensure the catalyst is of high quality and that the reaction is performed under an inert atmosphere to prevent catalyst poisoning.
-
Poor Mixing: Inadequate agitation on a larger scale can lead to localized concentration gradients and reduced reaction rates. Ensure the stirring is efficient for the reactor volume.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
Impurity Formation and Purification Challenges
Q5: I am observing significant impurity formation. What are the common side reactions and how can I minimize them?
A5: Indole syntheses are prone to side reactions, which can be exacerbated during scale-up.
-
Over-reaction or Degradation: Prolonged reaction times or excessive temperatures can lead to the degradation of the desired product or the formation of polymeric by-products.
-
Isomer Formation: In Fischer indole synthesis, the cyclization of unsymmetrical ketones can lead to the formation of regioisomers. Careful selection of starting materials and reaction conditions is crucial.
-
Oxidation: The indole nucleus can be susceptible to oxidation, especially in the presence of air and certain catalysts. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Q6: The purification of the crude product by column chromatography is difficult and not scalable. What are the alternative purification strategies?
A6: Relying solely on column chromatography for large-scale purification is often impractical. Consider the following alternatives:
-
Recrystallization: This is a highly effective and scalable method for purifying solid compounds. A systematic solvent screening should be performed to identify a suitable solvent or solvent system that provides good recovery of the pure product.
-
Slurry Washes: Washing the crude solid with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.
-
Acid-Base Extraction: If the impurities have different acidic or basic properties than the product, a liquid-liquid extraction can be an efficient purification method.
Generic Indole Synthesis Workflow
Caption: A Generalized Experimental Workflow for Indole Synthesis.
Quantitative Data Summary
| Parameter | Lab Scale (Reported for Analogs) | Potential Scale-up Target | Key Considerations for Scale-up |
| Yield | 68-95% (for related fluoroindoles)[3] | >80% | Heat transfer, mixing efficiency, controlled reagent addition. |
| Purity (Crude) | Variable | >90% | Temperature control to minimize by-products. |
| Purity (Final) | >98% | >99.5% | Efficient and scalable purification method (e.g., recrystallization). |
| Reaction Time | 2-24 hours | Optimized for throughput | Balance between reaction completion and degradation. |
| Temperature | 60-110°C | Optimized for safety and purity | Exotherm management, potential for runaway reactions. |
Experimental Protocols (Adapted from Related Syntheses)
Note: The following protocols are generalized based on common indole syntheses and should be adapted and optimized for the specific synthesis of this compound.
Example Protocol: Reductive Cyclization (Leimgruber-Batcho type approach)
-
Enamine Formation: A mixture of a substituted 2-fluoronitrotoluene derivative, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a suitable solvent (e.g., DMF) is heated. The reaction progress is monitored by HPLC or TLC.
-
Reductive Cyclization: The resulting enamine is then subjected to reductive cyclization. A common method involves using a reducing agent like iron powder in acetic acid. This step is often exothermic and requires careful temperature control, especially on a larger scale.
-
Work-up and Isolation: After the reaction is complete, the mixture is filtered to remove the iron salts. The filtrate is then typically diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product.
-
Purification: The crude product is purified, preferably by recrystallization from a suitable solvent system to obtain the final product with high purity.
Safety Considerations:
-
Exothermic Reactions: Reductive cyclizations can be highly exothermic. Ensure adequate cooling capacity and monitor the internal temperature closely during reagent addition.
-
Flammable Solvents: Many organic solvents used in synthesis are flammable. Use appropriate safety precautions, including working in a well-ventilated area and eliminating ignition sources.
-
Hazardous Reagents: Some reagents, such as strong acids or bases, are corrosive. Handle them with appropriate personal protective equipment (PPE). For instance, a procedure for synthesizing 6-chloro-5-fluoroindole involves heating a mixture with iron powder and acetic acid, which requires careful temperature control to keep it below 80°C.[6]
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
- 4. 1082040-43-4 | 6-Fluoro-1H-indole-4-carboxylic acid methyl ester [fluoromart.com]
- 5. 6-Fluoro-1H-indole-4-carboxylic acid methyl ester | 1082040-43-4 [chemicalbook.com]
- 6. tsijournals.com [tsijournals.com]
Preventing N-methylation during "Methyl 6-fluoro-1H-indole-4-carboxylate" synthesis
Welcome to the technical support center for the synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a specific focus on preventing the common side reaction of N-methylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and industrially relevant method for synthesizing substituted indoles like this compound is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a suitable aldehyde or ketone. For this compound, a common starting material is a substituted phenylhydrazine derived from 3-fluoro-5-aminobenzoic acid.
Q2: What is N-methylation, and why is it a problem in this synthesis?
A2: N-methylation is the undesired alkylation of the nitrogen atom of the indole ring, resulting in the formation of Methyl 1-methyl-6-fluoro-1H-indole-4-carboxylate. This side-product can be difficult to separate from the desired product, leading to lower yields and purification challenges. The indole nitrogen is nucleophilic and can react with methylating agents present in the reaction or introduced during subsequent steps.
Q3: What are the primary causes of N-methylation during the synthesis of this compound?
A3: The primary causes of N-methylation include:
-
Use of Strong Bases: Strong bases, such as sodium hydride (NaH), can deprotonate the indole nitrogen, significantly increasing its nucleophilicity and making it more susceptible to attack by any methylating species present.[1]
-
Presence of Methylating Agents: If the synthesis involves reagents that can act as methylating agents, such as dimethyl sulfate (DMS), methyl iodide (MeI), or even dimethylformamide (DMF) under certain conditions, N-methylation can occur.[1]
-
Reaction Conditions: Elevated temperatures can sometimes promote N-methylation, especially if trace amounts of methylating agents are present.
Q4: How can I prevent N-methylation?
A4: Preventing N-methylation can be achieved through several strategies:
-
Avoidance of Strong Bases: Whenever possible, use milder bases or acidic conditions for your reactions.[1]
-
Careful Selection of Reagents: Avoid using reagents that are known methylating agents if N-methylation is not desired.
-
Use of a Protecting Group: The most robust method to prevent N-methylation is to protect the indole nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This group can be removed later in the synthetic sequence.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Significant amount of N-methylated byproduct observed. | The indole nitrogen is reacting with a methylating agent. This is often exacerbated by the use of strong bases.[1] | 1. Protect the Indole Nitrogen: Introduce a protecting group, such as Boc, on the aniline precursor before the Fischer indole synthesis. This will shield the nitrogen from methylation. 2. Avoid Strong Bases: If a protecting group is not used, avoid strong bases like NaH. Opt for weaker inorganic bases or conduct the reaction under acidic conditions as in the Fischer indole synthesis.[1] 3. Scrutinize Reagents: Ensure that no unintended methylating agents are present in your reaction mixture. |
| Low yield of the desired product. | In addition to N-methylation, other side reactions like decomposition or incomplete reaction could be the cause. The Fischer indole synthesis can also be sensitive to the choice of acid catalyst and temperature.[2] | 1. Optimize Fischer Indole Conditions: Experiment with different acid catalysts (e.g., sulfuric acid, polyphosphoric acid, Lewis acids) and reaction temperatures to find the optimal conditions for your specific substrate.[2] 2. Use a Protecting Group Strategy: Protecting the nitrogen can also improve the overall yield by preventing degradation under harsh reaction conditions. |
| Difficulty in separating the desired product from the N-methylated byproduct. | The two compounds can have very similar polarities, making chromatographic separation challenging. | 1. Derivatization: If separation is extremely difficult, consider derivatizing the mixture. The desired product with the free N-H can be selectively reacted (e.g., with an acylating agent) to alter its polarity, facilitating separation. The protecting group can then be removed. 2. Optimize Chromatography: Experiment with different solvent systems and stationary phases for column chromatography. Sometimes a change from silica gel to alumina or reverse-phase chromatography can improve separation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Indole Synthesis (without Protecting Group)
This protocol is a general guideline and may require optimization.
Reaction Scheme:
Caption: General workflow for the Fischer indole synthesis of the target molecule.
Procedure:
-
Formation of the Phenylhydrazone:
-
To a solution of the appropriate phenylhydrazine hydrochloride in ethanol, add the corresponding ketone or aldehyde (e.g., methyl 2-oxobutanoate).
-
Heat the mixture to reflux for 1-2 hours.
-
-
Cyclization:
-
Cool the reaction mixture and add a strong acid catalyst, such as a solution of sulfuric acid in ethanol or polyphosphoric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
After cooling, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Recommended Strategy: Synthesis via N-Boc Protection
This approach is highly recommended to prevent N-methylation and improve yields.
Experimental Workflow:
Caption: Workflow using a Boc protecting group strategy to prevent N-methylation.
Detailed Methodology:
Step 1: N-Boc Protection of 3-Fluoro-5-aminobenzoic acid
-
Dissolve 3-fluoro-5-aminobenzoic acid in a suitable solvent such as a mixture of dioxane and water.
-
Add a base, for example, sodium hydroxide, to deprotonate the carboxylic acid.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Acidify the reaction mixture to precipitate the N-Boc protected product.
-
Filter, wash with water, and dry the product.
Step 2: Esterification and Fischer Indole Synthesis
-
The carboxylic acid of the N-Boc protected aniline is first converted to its methyl ester using standard esterification methods (e.g., methanol with a catalytic amount of acid).
-
The resulting aniline is then converted to the corresponding phenylhydrazine.
-
The Fischer indole synthesis is then carried out as described in Protocol 1 to yield N-Boc-protected this compound.
Step 3: Deprotection of the N-Boc Group
-
Dissolve the N-Boc protected indole in a suitable organic solvent, such as dichloromethane (DCM).
-
Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.[3][4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
Purify the final product, this compound, by recrystallization or column chromatography.
Data on Prevention of N-Methylation
The use of a protecting group strategy can significantly improve the yield of the desired product by eliminating the formation of the N-methylated byproduct.
| Strategy | Typical Yield of Desired Product | N-Methylated Byproduct | Notes |
| Direct Synthesis (No Protection) | Variable, can be low to moderate | Can be a significant byproduct, especially with strong bases. | Yields are highly dependent on reaction conditions and the specific reagents used. |
| N-Boc Protection Strategy | Generally high | Typically not observed | This method provides a cleaner reaction profile and simplifies purification. |
Signaling Pathways and Logical Relationships
Mechanism of N-Methylation:
Caption: The role of strong bases in promoting N-methylation of indoles.
Troubleshooting Workflow for N-Methylation:
Caption: A logical workflow to troubleshoot and resolve N-methylation issues.
References
Technical Support Center: Unexpected Byproducts in "Methyl 6-fluoro-1H-indole-4-carboxylate" Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts during the synthesis of Methyl 6-fluoro-1H-indole-4-carboxylate .
Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of byproduct formation in the synthesis of this compound?
A1: Byproduct formation can arise from several stages of the synthesis, particularly if a Fischer indole synthesis approach is employed. Key sources include:
-
Side reactions during the Fischer indole synthesis: This can lead to the formation of regioisomers, incompletely cyclized intermediates, or products from undesired rearrangements.
-
Incomplete reaction or degradation of starting materials: Unreacted precursors or their degradation products can contaminate the final product.
-
Side reactions involving functional groups: The fluoro and methyl ester groups on the indole ring may participate in unintended reactions under certain conditions.
-
Issues during workup and purification: The purification process itself can sometimes introduce impurities or cause degradation of the target molecule.
Q2: I am observing a byproduct with a similar mass spectrum to my target compound. What could it be?
A2: A byproduct with a similar mass spectrum is likely an isomer of your target compound. In the context of the Fischer indole synthesis of a substituted indole like this compound, this could be a regioisomer where the indole nitrogen has formed at a different position on the benzene ring, if the precursor symmetry allows. Another possibility is the presence of diastereomers if a chiral center is introduced at any stage.
Q3: My final product is discolored, even after purification. What could be the cause?
A3: Discoloration, often appearing as pink, brown, or black hues, can be indicative of trace impurities. These may include:
-
Oxidized species: Indoles can be susceptible to oxidation, leading to colored byproducts.
-
Residual acid or base from the reaction: Inadequate neutralization during workup can leave residual catalysts that promote degradation or side reactions over time.
-
Highly conjugated byproducts: Even small amounts of intensely colored, highly conjugated impurities can lead to significant discoloration of the bulk material.
Q4: How can I minimize the formation of N-alkylated byproducts?
A4: N-alkylation, particularly N-methylation if methylating agents are used, is a common side reaction. To minimize this:
-
Protect the indole nitrogen: If the reaction conditions are harsh, consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) that can be removed later.
-
Optimize reaction conditions: Use milder bases and lower reaction temperatures to reduce the nucleophilicity of the indole nitrogen.
-
Choose appropriate reagents: Avoid strong methylating agents if N-methylation is not desired.
Troubleshooting Guides
Problem 1: Presence of an Unknown Impurity with a Higher Molecular Weight
Possible Cause: This could be a dimeric species or an adduct formed between the product and a reactive intermediate or solvent. In some cases, unreacted starting materials from a later-stage coupling reaction could also be the source.
Troubleshooting Steps:
-
Re-examine the reaction conditions: High temperatures or prolonged reaction times can favor the formation of dimers or degradation products.
-
Analyze by LC-MS/MS: Obtain fragmentation data for the impurity to help elucidate its structure.
-
Check for solvent adducts: If using reactive solvents, consider the possibility of their incorporation into the byproduct structure.
-
Purification: Employ preparative HPLC or more rigorous column chromatography with a different solvent system to isolate the impurity for detailed characterization.
Problem 2: Low Yield and a Mixture of Products Detected by TLC/LC-MS
Possible Cause: This often points to issues with the core indole ring formation, such as a non-selective Fischer indole synthesis or competing side reactions.
Troubleshooting Steps:
-
Optimize the Fischer Indole Synthesis:
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, Lewis acids) are critical. Experiment with different catalysts to improve regioselectivity.
-
Temperature Control: Carefully control the reaction temperature, as high temperatures can lead to undesired side products.
-
-
Purify the Hydrazone Intermediate: If the Fischer indole synthesis is performed in two steps, isolating and purifying the precursor hydrazone can prevent byproducts from carrying over.
-
Alternative Synthetic Routes: If the Fischer indole synthesis proves consistently problematic, consider alternative indole synthesis strategies.
Data Presentation
Quantitative data from experimental analysis should be organized for clarity and comparison.
Table 1: Analysis of Byproducts in a Trial Synthesis
| Peak ID | Retention Time (min) | Relative Area (%) | Proposed Identity | m/z |
| 1 | 5.2 | 85.3 | This compound | 194.06 |
| 2 | 6.8 | 8.1 | Isomeric Byproduct | 194.06 |
| 3 | 4.5 | 4.2 | Unreacted Starting Material | Varies |
| 4 | 8.1 | 2.4 | Dimeric Species | Varies |
Table 2: Effect of Acid Catalyst on Regioisomer Formation
| Catalyst (1.1 eq) | Temperature (°C) | Reaction Time (h) | Ratio of Product to Isomer |
| Polyphosphoric Acid | 80 | 4 | 90:10 |
| Sulfuric Acid | 70 | 6 | 85:15 |
| Zinc Chloride | 90 | 3 | 92:8 |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
This protocol is a general guideline and should be optimized for the specific substrates used in the synthesis of this compound.
-
Hydrazone Formation (Optional, can be done in situ):
-
To a solution of the appropriate hydrazine precursor (1.0 eq) in ethanol, add the desired ketone or aldehyde (1.1 eq).
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
If the hydrazone precipitates, it can be filtered, washed with cold ethanol, and dried. Otherwise, the reaction mixture can be used directly in the next step.
-
-
Indolization:
-
Add the hydrazone (or the in situ reaction mixture) to a pre-heated solution of an acid catalyst (e.g., polyphosphoric acid or a solution of a Lewis acid in a high-boiling solvent) at the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture vigorously and monitor the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Characterization of Unknown Byproducts
-
Isolation:
-
Use preparative HPLC or careful column chromatography to isolate a pure sample of the unknown byproduct.
-
-
Mass Spectrometry:
-
Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and elemental composition of the byproduct.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can provide structural clues.
-
-
NMR Spectroscopy:
-
Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra of the isolated impurity.
-
Compare the spectra with that of the desired product to identify structural differences.
-
-
FTIR Spectroscopy:
-
Obtain an infrared spectrum to identify key functional groups present in the byproduct.
-
Visualizations
Caption: Workflow for the identification of unexpected byproducts.
Caption: Logical troubleshooting steps for byproduct characterization.
Validation & Comparative
A Comparative Guide to the Synthesis and Properties of Methyl 6-fluoro-1H-indole-4-carboxylate and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
The fluorinated indole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The precise positioning of the fluorine atom and the carboxylate group on the indole ring can significantly influence the molecule's physicochemical properties, synthetic accessibility, and pharmacological activity. This guide provides an objective comparison of Methyl 6-fluoro-1H-indole-4-carboxylate with its other positional isomers, supported by experimental data from peer-reviewed literature and patents.
Synthetic Strategies: A Comparative Overview
The synthesis of fluoro-substituted methyl indole carboxylates predominantly relies on classical indole syntheses, with the Fischer and Leimgruber-Batcho methods being the most prominent. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.
Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine with a pyruvate derivative. This method is versatile and widely used for the preparation of various indole isomers.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis offers an alternative and often high-yielding route, starting from an o-nitrotoluene derivative. The key steps involve the formation of an enamine, followed by reductive cyclization to form the indole ring. This method is particularly advantageous when the required substituted o-nitrotoluenes are readily available.
Below is a comparative summary of reported synthetic yields for various methyl fluoro-1H-indole-carboxylate isomers. It is important to note that reaction conditions can significantly impact yields, and direct comparisons should be made with caution as the data is compiled from different sources.
| Compound | Synthetic Method | Key Reactants | Reported Yield (%) | Reference |
| This compound | Leimgruber-Batcho | 4-Fluoro-2-methyl-3-nitrobenzoate | Not explicitly found | N/A |
| Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | Modified Leimgruber-Batcho | 4-Chloro-3-fluoroaniline | ~56% (overall) | [1] |
| 6-Fluoro-2-methylindole | Reductive Cyclization | 4-Fluoro-2-nitrophenyl acetone | 95.4% | [2] |
| Methyl indole-4-carboxylate | Reductive Cyclization of enamine | 6-carbomethoxy-6-dimethylamino-2-nitrostyrene | 73% | [3] |
| 5-Bromo-4-fluoro-1H-indazole (related heterocycle) | Multi-step synthesis | 3-Fluoro-2-methylaniline | 77-81% (final step) | [4] |
Experimental Protocols
General Procedure for Fischer Indole Synthesis of a Fluoroindole Carboxylate
A representative protocol for the Fischer indole synthesis is as follows:
-
Formation of the Phenylhydrazone: A solution of the appropriately substituted fluorophenylhydrazine (1.0 eq.) and methyl pyruvate (1.1 eq.) in a suitable solvent (e.g., ethanol, acetic acid) is stirred at room temperature for 1-2 hours. The resulting phenylhydrazone can be isolated by filtration or used directly in the next step.
-
Cyclization: The phenylhydrazone is heated in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid in a solvent like ethanol) at temperatures ranging from 80°C to 150°C for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured into water and neutralized with a base. The precipitated product is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization or column chromatography.
General Procedure for Leimgruber-Batcho Indole Synthesis
A general procedure for the Leimgruber-Batcho synthesis is outlined below:
-
Enamine Formation: The substituted o-nitrotoluene (1.0 eq.) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1-1.5 eq.) and a secondary amine like pyrrolidine (catalytic amount) in a solvent such as DMF or toluene. The mixture is heated, often to reflux, for several hours to form the corresponding enamine.
-
Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or iron in acetic acid. The reaction is typically carried out at room temperature or with gentle heating.
-
Work-up and Purification: The catalyst is removed by filtration, and the filtrate is concentrated. The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Physicochemical Properties
| Compound | Molecular Weight | XLogP3 (Predicted) | H-Bond Donor Count | H-Bond Acceptor Count |
| This compound | 193.17 | 2.0 | 1 | 2 |
| Methyl 5-fluoro-1H-indole-2-carboxylate | 193.17 | 2.1 | 1 | 2 |
| Methyl 7-fluoro-1H-indole-3-carboxylate | 193.17 | 2.1 | 1 | 2 |
| Methyl 4-fluoro-1H-indole-6-carboxylate | 193.17 | 2.1 | 1 | 2 |
Biological Activity and Signaling Pathways
Indole derivatives are known to interact with a variety of biological targets, including protein kinases and G-protein coupled receptors (GPCRs), making them attractive scaffolds for drug discovery.
Indole Derivatives as Kinase Inhibitors
Many indole-based compounds have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Deregulation of kinase activity is a hallmark of many diseases, including cancer. The indole scaffold can serve as a versatile template for designing selective kinase inhibitors by modifying its substitution pattern to optimize interactions with the ATP-binding pocket of the target kinase.
Indole Derivatives as GPCR Modulators
G-protein coupled receptors are a large family of transmembrane receptors that play a key role in signal transduction. Indole-containing molecules, such as the neurotransmitter serotonin, are endogenous ligands for several GPCRs. Synthetic indole derivatives are being extensively explored as agonists, antagonists, or allosteric modulators of various GPCRs for the treatment of neurological, cardiovascular, and metabolic disorders.
Conclusion
The synthesis of specific methyl fluoro-1H-indole-carboxylate isomers presents unique challenges and opportunities. While established methods like the Fischer and Leimgruber-Batcho syntheses provide general frameworks, the optimization of reaction conditions for each isomer is crucial for achieving high yields. The position of the fluorine substituent has a profound effect on the electronic nature of the indole ring, which in turn dictates its reactivity and biological properties. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships within this important class of molecules and to guide the rational design of novel therapeutics.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activities of 4-Fluoro and 6-Fluoro Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Within the privileged indole scaffold, the position of fluorine substitution can profoundly influence pharmacological activity. This guide provides a comparative overview of the biological activities of 4-fluoro and 6-fluoro substituted indole derivatives, drawing upon available experimental data to highlight their therapeutic potential and structure-activity relationships.
While direct head-to-head comparative studies on identical indole scaffolds are limited in the current literature, this guide synthesizes data from various studies to offer insights into the distinct and overlapping biological profiles of these two classes of fluorinated indoles. The primary areas of activity discussed include their roles as modulators of serotonin receptors and monoamine oxidase, as well as their antimicrobial and cytotoxic effects.
Data Presentation: A Comparative Look at Biological Activities
The following tables summarize quantitative data for representative 4-fluoro and 6-fluoro indole derivatives across different biological assays. It is important to note that these compounds are not isomers and have different substitutions in addition to the fluorine, which will influence their activity.
Table 1: Serotonergic and Cytotoxic Activity of a 4-Fluoroindole Derivative
| Compound | Biological Target/Assay | Measured Activity (IC50) | Cell Line | Reference |
| 4-Fluoro-5,6-dihydroxytryptamine | Serotonergic Uptake System ([3H]5-HT uptake antagonism) | 32-fold higher affinity than 5,6-DHT | N-2a (neuroblastoma) | [1] |
| 4-Fluoro-5,6-dihydroxytryptamine | Cytotoxicity ([3H]thymidine incorporation) | 117 µM | N-2a (neuroblastoma) | [1] |
Table 2: Biological Activities of 6-Fluoroindole Derivatives
| Compound/Derivative Class | Biological Target/Assay | Measured Activity | Organism/Cell Line | Reference |
| Tryptamine derivative from 6-fluoroindole | Serotonin 5-HT1A and 5-HT2A Receptors | Ligand binding | Not specified in abstract | [2] |
| N-1-Acyl-6-fluoroindole derivatives | Monoamine Oxidase B (MAO-B) Inhibition | Data not available in abstract | Not applicable | |
| 6-Fluoroindole | Quorum Sensing Inhibition (Antimicrobial) | Interferes with QS systems | Escherichia coli | [3] |
| Peptide with 6-fluoro-tryptophan | Antibacterial Activity (MBC) | 0.8 µM | E. faecalis, S. aureus, A. baumannii, P. aeruginosa, E. coli |
Structure-Activity Relationship Insights
The position of the fluorine atom on the indole ring influences the molecule's electronic properties and its ability to interact with biological targets.
-
4-Position: Fluorine at the C4 position is in proximity to the pyrrole nitrogen. This can influence the pKa of the indole N-H and the molecule's overall dipole moment, potentially affecting interactions with receptor sites. In the case of 4-fluoro-5,6-dihydroxytryptamine, this substitution leads to a significant increase in affinity for the serotonin uptake system compared to the non-fluorinated parent compound[1].
-
6-Position: Fluorine at the C6 position is on the benzene ring, further away from the core pyrrole moiety. This substitution is less likely to directly influence the properties of the indole nitrogen but can affect metabolic stability and hydrophobic interactions within a binding pocket. The use of 6-fluoroindole as a precursor for potent selective serotonin reuptake inhibitors (SSRIs) suggests its favorable properties for this class of targets. Furthermore, studies on E. coli have shown that the organism tolerates 6-fluoroindole well, readily incorporating it into its metabolism[3].
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to aid in the replication and extension of these findings.
Serotonin Receptor Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of test compounds for serotonin receptors.
Workflow: Serotonin Receptor Binding Assay
Caption: Workflow for a typical serotonin receptor binding assay.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target serotonin receptor subtype in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes, which are then resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]5-HT), and varying concentrations of the test compound (4- or 6-fluoroindole derivative).
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of compounds against MAO-A and MAO-B.
Workflow: MAO Inhibition Assay
Caption: General workflow for a monoamine oxidase inhibition assay.
Procedure:
-
Enzyme and Inhibitor Preparation: Use a source of MAO enzymes, such as human recombinant MAO-A or MAO-B. Prepare solutions of the test compounds (4- or 6-fluoroindole derivatives) at various concentrations.
-
Pre-incubation: Pre-incubate the enzyme with the test compound for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a substrate. A common non-selective substrate is kynuramine, or selective substrates like benzylamine for MAO-B can be used.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Reaction Termination and Detection: Stop the reaction (e.g., by adding a strong base). The product of the reaction (e.g., 4-hydroxyquinoline from kynuramine) is then measured, often by spectrophotometry or fluorometry.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathways
The biological effects of these indole derivatives are often mediated through complex signaling pathways.
Serotonin Receptor Signaling
Most serotonin receptors (with the exception of 5-HT3) are G-protein coupled receptors (GPCRs) that, upon activation by a ligand, initiate intracellular signaling cascades.
Caption: A simplified serotonin receptor signaling pathway.
Monoamine Oxidase Inhibition Mechanism
MAO inhibitors block the degradation of monoamine neurotransmitters, thereby increasing their levels in the synapse.
Caption: Mechanism of action of monoamine oxidase inhibitors.
Conclusion
The available data, though not from direct comparative studies, suggest that both 4-fluoro and 6-fluoroindole derivatives are promising scaffolds for the development of novel therapeutics. 4-fluoro substitution has been shown to enhance affinity for the serotonin transporter system, while 6-fluoroindoles serve as valuable precursors for SSRIs and exhibit antimicrobial properties. The choice of fluorine substitution position is a critical parameter in the design of new indole-based drugs, and further systematic studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these compounds. This guide provides a foundational overview to inform future research and development in this area.
References
- 1. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution [frontiersin.org]
Spectroscopic Comparison of Methyl 6-fluoro-1H-indole-4-carboxylate Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a precise understanding of the spectroscopic characteristics of isomeric compounds is paramount for unambiguous identification and characterization. This guide provides a comparative analysis of the spectroscopic properties of Methyl 6-fluoro-1H-indole-4-carboxylate and its key positional isomers. Due to the limited availability of complete, publicly accessible experimental data for all isomers, this comparison incorporates predicted data and inferences from structurally related compounds to highlight the expected spectroscopic distinctions.
The subtle shifts in the positions of the fluoro and methyl carboxylate groups on the indole ring induce significant changes in the electronic environment of the molecule. These changes are reflected in their respective Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide aims to provide a foundational understanding of these differences to aid in the structural elucidation of these important chemical entities.
Data Presentation
The following tables summarize the available and predicted spectroscopic data for this compound and three of its positional isomers. It is important to note that much of the data presented is predicted or inferred from related structures and should be used as a guide for experimental verification.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Inferred)
| Compound | δ (ppm) - Aromatic Protons | δ (ppm) - NH | δ (ppm) - OCH₃ |
| This compound | ~7.0-8.0 | ~8.5 (br s) | ~3.9 (s) |
| Methyl 5-fluoro-1H-indole-2-carboxylate | ~7.0-7.8 | ~9.0 (br s) | ~3.9 (s) |
| Methyl 4-fluoro-1H-indole-6-carboxylate | ~6.8-7.9 | ~8.7 (br s) | ~3.9 (s) |
| Methyl 6-fluoro-1H-indole-2-carboxylate | ~7.1-7.7 | ~8.8 (br s) | ~3.9 (s) |
Note: Chemical shifts (δ) are referenced to TMS in a non-polar solvent like CDCl₃. The presence of fluorine will introduce additional splitting (J-coupling) to nearby protons, which is not detailed here but is a key identifying feature.
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Inferred)
| Compound | δ (ppm) - Carbonyl Carbon | δ (ppm) - Aromatic Carbons | δ (ppm) - OCH₃ |
| This compound | ~168 | ~100-160 (C-F coupling expected) | ~52 |
| Methyl 5-fluoro-1H-indole-2-carboxylate | ~162 | ~98-160 (C-F coupling expected) | ~52 |
| Methyl 4-fluoro-1H-indole-6-carboxylate | ~167 | ~95-162 (C-F coupling expected) | ~52 |
| Methyl 6-fluoro-1H-indole-2-carboxylate | ~163 | ~97-161 (C-F coupling expected) | ~52 |
Note: The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹Jcf), and adjacent carbons will show smaller two- and three-bond couplings (²Jcf and ³Jcf), which are critical for assigning the position of the fluorine atom.
Table 3: ¹⁹F NMR Spectroscopic Data (Predicted/Inferred)
| Compound | δ (ppm) |
| This compound | ~ -118 to -125 |
| Methyl 5-fluoro-1H-indole-2-carboxylate | ~ -120 to -130 |
| Methyl 4-fluoro-1H-indole-6-carboxylate | ~ -115 to -125 |
| Methyl 6-fluoro-1H-indole-2-carboxylate | ~ -118 to -125 |
Note: ¹⁹F chemical shifts are relative to a standard such as CFCl₃. The exact chemical shift is highly sensitive to the electronic environment.
Table 4: IR Spectroscopic Data (Predicted/Inferred)
| Compound | ν (cm⁻¹) - N-H Stretch | ν (cm⁻¹) - C=O Stretch | ν (cm⁻¹) - C-F Stretch |
| This compound | ~3400 | ~1700 | ~1100-1250 |
| Methyl 5-fluoro-1H-indole-2-carboxylate | ~3350 | ~1710 | ~1100-1250 |
| Methyl 4-fluoro-1H-indole-6-carboxylate | ~3400 | ~1705 | ~1100-1250 |
| Methyl 6-fluoro-1H-indole-2-carboxylate | ~3350 | ~1715 | ~1100-1250 |
Note: The position of the carbonyl stretch can be influenced by conjugation and intramolecular interactions.
Table 5: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation (Predicted) |
| This compound | C₁₀H₈FNO₂ | 193.17 | M⁺, [M-OCH₃]⁺, [M-COOCH₃]⁺ |
| Methyl 5-fluoro-1H-indole-2-carboxylate | C₁₀H₈FNO₂ | 193.17 | M⁺, [M-OCH₃]⁺, [M-COOCH₃]⁺ |
| Methyl 4-fluoro-1H-indole-6-carboxylate | C₁₀H₈FNO₂ | 193.17 | M⁺, [M-OCH₃]⁺, [M-COOCH₃]⁺ |
| Methyl 6-fluoro-1H-indole-2-carboxylate | C₁₀H₈FNO₂ | 193.17 | M⁺, [M-OCH₃]⁺, [M-COOCH₃]⁺ |
Note: High-resolution mass spectrometry is essential to confirm the elemental composition.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the indole isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired with a spectral width of 0-220 ppm.
-
For ¹⁹F NMR, a spectral width appropriate for fluoroaromatic compounds is used, with a suitable relaxation delay.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the appropriate standard (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film onto a salt plate (e.g., NaCl or KBr) by evaporating the solvent.
-
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), use an appropriate mass analyzer (e.g., TOF or Orbitrap) to determine the exact mass and elemental composition.
-
Data Analysis: Analyze the fragmentation pattern in the mass spectrum to deduce the structure of the molecule.
Experimental Workflow
The logical flow for the spectroscopic comparison of these isomers is outlined in the diagram below.
Caption: Workflow for the spectroscopic comparison of indole isomers.
This guide provides a framework for the spectroscopic comparison of this compound and its isomers. While a complete experimental dataset is not yet publicly available, the provided information and protocols offer a valuable starting point for researchers in the field. Experimental verification of the predicted data is strongly encouraged for definitive structural assignment.
Comparative Guide to Structure-Activity Relationship (SAR) Studies of Methyl 6-fluoro-1H-indole-4-carboxylate Analogs as CFTR Potentiators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationships (SAR) of analogs related to Methyl 6-fluoro-1H-indole-4-carboxylate, with a focus on their activity as potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). The data presented is derived from studies on a 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core structure, which incorporates the 6-fluoro-1H-indole moiety.
Introduction to CFTR and the Role of Potentiators
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an anion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1] Defective CFTR function leads to the accumulation of thick, sticky mucus in various organs, particularly the lungs.[1] CFTR potentiators are a class of drugs that enhance the channel gating activity of CFTR proteins that are present at the cell surface, thereby increasing anion transport.[2] This guide focuses on indole-based compounds that have been investigated for their CFTR potentiating activity.
Structure-Activity Relationship (SAR) Analysis
SAR studies on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole analogs have revealed key structural features that influence their potency as CFTR potentiators. The core structure under consideration is presented below:
Caption: General chemical structure of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold.
Impact of Substitution on the Indole Ring
Systematic modification of the indole ring within this scaffold has provided valuable insights into the structural requirements for potent CFTR activity. The following table summarizes the quantitative data from these modifications.
| Compound ID | R6 | R8 | EC50 (µM) on F508del-CFTR |
| 3 | H | H | >10 |
| 20 | F | H | 0.096 |
| 25 | F | OMe | >10 |
| 26 | F | Me | >10 |
| 27 | F | F | >10 |
Data sourced from a study on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles as CFTR potentiators.
-
Essentiality of the 6-Fluoro Group: The introduction of a fluorine atom at the 6-position of the indole ring (compound 20 ) dramatically increases potency by over 100-fold compared to the unsubstituted analog (compound 3 ). This highlights the critical role of the 6-fluoro substituent for CFTR potentiation in this chemical series.
-
Detrimental Effect of Disubstitution: The addition of a second substituent at the 8-position (methoxy, methyl, or fluoro) to the 6-fluoro scaffold (compounds 25 , 26 , and 27 ) leads to a significant loss of activity. This suggests that while the 6-fluoro group is beneficial, further substitution on the indole ring is not well-tolerated for this class of compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the CFTR potentiating activity of the described analogs.
YFP-Based Iodide Efflux Assay
This cell-based high-throughput screening assay is used to measure CFTR-mediated halide transport.
Principle: Fischer Rat Thyroid (FRT) cells are co-transfected to express the CFTR protein and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L). The fluorescence of this YFP variant is quenched by iodide ions. The rate of fluorescence quenching upon addition of iodide to the extracellular medium is proportional to the rate of iodide influx through activated CFTR channels.
Protocol:
-
Cell Culture: FRT cells stably expressing human F508del-CFTR and the YFP halide sensor are plated in 96-well microplates and cultured to confluence.
-
Compound Incubation: Cells are washed with a chloride-containing buffer and then incubated with the test compounds at various concentrations for a specified period (e.g., 10-30 minutes) at 37°C.
-
CFTR Activation: CFTR is activated by adding a cAMP agonist, typically forskolin (e.g., 10 µM).
-
Iodide Addition and Fluorescence Measurement: The plate is transferred to a fluorescence plate reader. An equal volume of an iodide-containing solution is added to each well, and the YFP fluorescence is continuously monitored over time (e.g., every 1-2 seconds for 12-16 seconds).
-
Data Analysis: The initial rate of fluorescence decrease is calculated for each well. These rates are then normalized to control wells (e.g., vehicle control and a known potentiator like VX-770) to determine the EC50 value for each test compound.
Caption: Workflow for the YFP-based iodide efflux assay.
Ussing Chamber Assay (Transepithelial Chloride Conductance)
This electrophysiological technique provides a more detailed and quantitative measurement of ion transport across an epithelial monolayer.
Principle: Epithelial cells (e.g., primary human bronchial epithelial cells) are grown on permeable supports to form a polarized monolayer. This monolayer is then mounted in an Ussing chamber, which separates the apical and basolateral sides. The short-circuit current (Isc), a measure of net ion transport, is recorded. An increase in Isc upon CFTR activation reflects an increase in chloride secretion.
Protocol:
-
Cell Culture: Primary human bronchial epithelial cells from CF patients (homozygous for the F508del mutation) are cultured on permeable supports until a polarized monolayer with high transepithelial resistance is formed.
-
Ussing Chamber Setup: The cell-lined permeable support is mounted in an Ussing chamber with Krebs-bicarbonate solution on both sides, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Inhibition of Sodium Channels: Amiloride (e.g., 100 µM) is added to the apical side to inhibit the epithelial sodium channel (ENaC) and isolate the chloride current.
-
CFTR Activation and Potentiation: CFTR is activated by adding forskolin (e.g., 10 µM) to the basolateral side. After the Isc stabilizes, the test compound is added to the apical side in a cumulative concentration-dependent manner.
-
Data Analysis: The change in Isc (ΔIsc) after the addition of the test compound is measured. The EC50 is calculated from the dose-response curve of ΔIsc versus compound concentration.
CFTR Signaling Pathway
The activity of the CFTR channel is primarily regulated by the cyclic AMP (cAMP) signaling pathway. The following diagram illustrates this process.
Caption: Simplified diagram of the cAMP-PKA signaling pathway regulating CFTR activation.
Pathway Description:
-
GPCR Activation: A G-protein coupled receptor (GPCR) is activated by an external stimulus (e.g., a hormone).
-
Adenylate Cyclase Activation: The activated GPCR stimulates adenylate cyclase.
-
cAMP Production: Adenylate cyclase converts ATP into cyclic AMP (cAMP).
-
PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).
-
CFTR Phosphorylation: Activated PKA phosphorylates the Regulatory (R) domain of the CFTR channel.
-
Channel Gating: Phosphorylation, along with ATP binding to the Nucleotide-Binding Domains (NBDs) of CFTR, leads to a conformational change that opens the channel, allowing the efflux of chloride ions. Potentiator compounds act at this stage to increase the probability of the channel being in an open state.
Conclusion
The structure-activity relationship studies of this compound analogs within a larger tetracyclic scaffold have underscored the critical importance of the 6-fluoro substitution for potent CFTR potentiator activity. The significant enhancement in potency observed with this single substitution provides a strong rationale for its inclusion in future drug design efforts targeting CFTR. Further exploration of simpler indole-4-carboxylate scaffolds bearing the 6-fluoro substituent is warranted to develop novel and effective CFTR potentiators for the treatment of Cystic Fibrosis. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field.
References
Head-to-head comparison of Leimgruber-Batcho and palladium-catalyzed synthesis for fluorinated indoles
For researchers, scientists, and professionals in drug development, the efficient synthesis of fluorinated indoles is a critical task. These motifs are prevalent in a vast array of pharmacologically active compounds. Two of the most powerful strategies for their construction are the classic Leimgruber-Batcho synthesis and the more modern palladium-catalyzed methods. This guide provides an objective, data-driven comparison of these two approaches, complete with experimental protocols and mechanistic diagrams to inform your synthetic planning.
At a Glance: Key Differences
| Feature | Leimgruber-Batcho Synthesis | Palladium-Catalyzed Synthesis |
| Starting Materials | Readily available o-nitrotoluenes | o-haloanilines, anilines, alkynes |
| Key Transformation | Reductive cyclization of a β-nitroenamine | Cross-coupling and C-H activation/functionalization |
| Regiocontrol | Primarily yields 2,3-unsubstituted indoles | Highly versatile for substitution at various positions |
| Functional Group Tolerance | Can be limited by the reducing agents required | Generally high, compatible with a wide range of functional groups |
| Reaction Conditions | Often requires harsh reducing agents and elevated temperatures | Typically milder conditions, but can require expensive catalysts and ligands |
| Scalability | Well-established for large-scale synthesis[1][2] | Can be challenging to scale up due to catalyst cost and sensitivity |
| Key Advantages | Cost-effective starting materials, straightforward procedure | Broad substrate scope, high regioselectivity, functional group tolerance[3][4] |
| Key Disadvantages | Limited to 2,3-unsubstituted indoles, harsh reaction conditions | Catalyst cost and sensitivity, potential for metal contamination in the final product |
Performance Comparison: Yields and Conditions
The following table provides a comparative overview of reported yields and reaction conditions for the synthesis of various fluorinated indoles using both the Leimgruber-Batcho and palladium-catalyzed methods.
| Target Compound | Synthesis Method | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Fluoroindole | Leimgruber-Batcho (modified) | 4-Fluoro-2-nitrotoluene, DMF-DMA, Fe/AcOH | DMF/Toluene/Acetic Acid | 100 | 2 | ~72 (for 6-chloro-5-fluoroindole)[5] |
| 5-Fluoroindole | Palladium-Catalyzed (from 5-fluoro-2-oxindole) | 5-fluoro-2-indolinone, pinacol borane, Y[N(SiMe3)2]3 | Toluene | 120 | 36 | 92[6] |
| 6-Chloro-5-fluoroindole | Leimgruber-Batcho (modified) | 3-Chloro-4-fluoro-6-methylnitrobenzene, DMF di-isopropyl acetal, Fe/AcOH | DMF/Toluene/Acetic Acid | 100 | 2 | 72[5] |
| 2-Aryl-5-fluoroindole | Palladium-Catalyzed (Suzuki Coupling) | 2-Bromo-5-fluoroindole, Arylboronic acid, Pd(dppf)Cl₂ | DME/water | Not specified | Not specified | Good to excellent |
| 2,3-Disubstituted fluorinated indoles | Palladium-Catalyzed (Larock Annulation) | o-Iodoaniline, fluorinated internal alkyne, Pd(PPh₃)₄ | DMF | 80 | 8 | High yields[7] |
| C2-β-Fluorovinyl indoles | Palladium-Catalyzed (C-H Functionalization) | Indole, Z-Fluorovinyl iodonium salt, Pd(OAc)₂ | EtOAc | 50 | 2-6 | Good to excellent[8] |
Mechanistic Pathways
To visualize the distinct reaction pathways of these two synthetic strategies, the following diagrams illustrate the core mechanistic steps.
Caption: Mechanism of the Leimgruber-Batcho indole synthesis.
Caption: General mechanism for Palladium-catalyzed Larock indole synthesis.
Experimental Protocols
The following are representative experimental protocols for the synthesis of a fluorinated indole using both the Leimgruber-Batcho and a palladium-catalyzed approach.
Leimgruber-Batcho Synthesis of 6-Chloro-5-fluoroindole[5]
Step 1: Enamine Formation
A mixture of 3-chloro-4-fluoro-6-methylnitrobenzene (100 kg), N,N-dimethylformamide di-isopropyl acetal (203.5 kg), and N,N-dimethylformamide (400 L) is heated to 100°C and stirred for 3 hours. The mixture is then cooled to room temperature.
Step 2: Reductive Cyclization
A separate reactor is charged with toluene (880 L), acetic acid (800 L), iron powder (230 kg), and silica gel (200 kg). This mixture is heated to 60°C and stirred for 30 minutes. The enamine solution from Step 1 is then added dropwise, maintaining the temperature below 80°C. After the addition is complete, the reaction mixture is heated to 100°C and stirred for 2 hours. Reaction progress is monitored by HPLC.
Work-up and Purification
Upon completion, the reaction mixture is cooled, filtered, and the filtrate is washed with water. The organic layer is separated, dried, and concentrated under reduced pressure. The crude product is then purified by a suitable method (e.g., crystallization or chromatography) to yield 6-chloro-5-fluoroindole.
Palladium-Catalyzed Larock Indole Synthesis of a 2,3-Disubstituted Fluorinated Indole (General Procedure)[7][9]
Reaction Setup
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) is added the o-iodoaniline derivative (1.0 equiv), the fluorinated internal alkyne (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and a suitable base such as K₂CO₃ (2.0 equiv). Anhydrous DMF is then added via syringe.
Reaction Execution
The Schlenk tube is sealed, and the reaction mixture is heated to 80°C with stirring for 8 hours. The progress of the reaction is monitored by TLC or GC-MS.
Work-up and Purification
After the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 2,3-disubstituted fluorinated indole.
Conclusion
Both the Leimgruber-Batcho and palladium-catalyzed syntheses offer powerful and distinct advantages for the preparation of fluorinated indoles.
The Leimgruber-Batcho synthesis remains a highly valuable and cost-effective method, particularly for the large-scale production of 2,3-unsubstituted fluorinated indoles. Its primary drawbacks are the often harsh reaction conditions and limited scope for producing substituted derivatives.[9][10]
On the other hand, palladium-catalyzed methods provide exceptional versatility, allowing for the synthesis of a wide array of fluorinated indoles with diverse substitution patterns under generally milder conditions.[3][4] The high functional group tolerance makes it particularly attractive for the synthesis of complex molecules in the later stages of a drug discovery program. However, the cost and sensitivity of the palladium catalysts can be a significant consideration, especially for large-scale applications.
The choice between these two powerful synthetic strategies will ultimately depend on the specific target molecule, the desired scale of the synthesis, the required functional group tolerance, and economic considerations. For projects requiring large quantities of a simple fluorinated indole, the Leimgruber-Batcho method may be preferred. For medicinal chemistry programs that demand access to a diverse range of analogs with high functional group compatibility, palladium-catalyzed methods are often the superior choice.
References
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts [mdpi.com]
- 5. tsijournals.com [tsijournals.com]
- 6. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
Purity Analysis of Commercially Available Methyl 6-fluoro-1H-indole-4-carboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that directly impacts the reliability and reproducibility of experimental results, as well as the quality and safety of synthesized active pharmaceutical ingredients. This guide provides a comparative analysis of commercially available "Methyl 6-fluoro-1H-indole-4-carboxylate," a key intermediate in the synthesis of various active compounds, including the PARP inhibitor Rucaparib.[1][2] This document outlines the purity of the compound from various suppliers, provides detailed experimental protocols for its analysis, and discusses potential impurities that may be present.
Commercial Supplier Purity Comparison
The stated purity of this compound can vary between suppliers. The following table summarizes the advertised purity levels from a selection of commercial vendors. It is important to note that these values are as stated by the suppliers and independent verification is highly recommended.
| Supplier | Stated Purity | CAS Number |
| Sigma-Aldrich (Ambeed) | 97% | 1082040-43-4 |
| Biotuva Life Sciences | 98% | 1082040-43-4 |
| Shanghai Amole Biotechnology | 97.0% | 1082040-43-4 |
| ChemUniverse | 95% | 1082040-43-4 |
| BLD Pharm | ≥98% (HPLC) | 1082040-43-4 |
| MedChemExpress | 99.76% | 1082040-43-4 |
| Pharmaffiliates | High Purity | 1082040-43-4 |
Experimental Protocols for Purity Determination
To independently verify the purity of this compound, a combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) is a primary technique for quantitative purity assessment of non-volatile indole derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) can provide structural confirmation and identify impurities.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC (RP-HPLC) method suitable for the routine purity analysis of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents and Sample Preparation:
-
Solvents: HPLC-grade acetonitrile and methanol. Deionized water (18.2 MΩ·cm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase (e.g., 50:50 Water:Acetonitrile).
-
Filter the working solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
Time (minutes) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 280 nm (Indole derivatives typically exhibit strong absorbance in this range).
-
Injection Volume: 10 µL.
Data Analysis: The purity of the sample is determined by calculating the peak area percentage. The area of the main peak is expressed as a percentage of the total area of all observed peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) can be used for an accurate purity assessment without the need for a reference standard of the main component.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a resonance that is well-resolved from the analyte signals.
-
Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
Data Acquisition and Analysis:
-
Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all protons, allowing for accurate integration.
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity of the analyte based on the ratio of the integrals and the known purity and mass of the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for the analysis of polar compounds (e.g., a column with a polyethylene glycol stationary phase).
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.
Data Analysis:
-
The total ion chromatogram (TIC) can be used to assess the number of components in the sample.
-
The mass spectrum of each peak can be compared to spectral libraries for impurity identification.
Potential Impurities in this compound
Understanding the synthetic route of a compound is crucial for predicting potential impurities. A common synthesis of this compound involves the reaction of methyl 5-fluoro-2-methyl-3-nitrobenzoate with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) followed by a reduction step.[3]
Potential impurities may include:
-
Starting Materials: Unreacted methyl 5-fluoro-2-methyl-3-nitrobenzoate.
-
Intermediates: Incomplete reaction may lead to the presence of the enamine intermediate.
-
By-products: Side reactions can generate structurally related impurities.
-
Residual Solvents: Solvents used in the synthesis and purification steps may remain in the final product.
-
Degradation Products: The indole ring can be susceptible to oxidation or other degradation pathways upon exposure to light, air, or extreme temperatures.
Visualizations
Experimental Workflow for Purity Analysis
Caption: Experimental workflow for the purity analysis of this compound.
Synthesis Pathway and Potential Impurity Formation
Caption: Synthesis of this compound and potential points of impurity introduction.
Conclusion and Recommendations
The purity of commercially available this compound varies among suppliers. For applications in research and drug development where high purity is paramount, it is strongly recommended that researchers perform their own purity analysis using a combination of orthogonal analytical techniques such as HPLC, NMR, and GC-MS. The experimental protocols provided in this guide offer a robust starting point for such an analysis. Understanding the synthetic route of the compound can aid in the identification of potential impurities, allowing for a more thorough quality assessment of the starting material.
References
Validating the Structure of Methyl 6-fluoro-1H-indole-4-carboxylate: A Comparative Guide to Advanced NMR and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of advanced Nuclear Magnetic Resonance (NMR) techniques against other standard analytical methods for the structural validation of "Methyl 6-fluoro-1H-indole-4-carboxylate," a key intermediate in pharmaceutical synthesis.[1][2]
The precise arrangement of atoms, including the position of the fluorine substituent and the methyl carboxylate group on the indole scaffold, is critical for its intended biological activity and chemical reactivity. While various analytical techniques can provide structural information, advanced NMR spectroscopy, including two-dimensional (2D) experiments, offers an unparalleled level of detail for complete and unambiguous structure elucidation in solution.
Structural Elucidation by Advanced NMR Spectroscopy
Advanced NMR techniques provide through-bond and through-space correlations between nuclei, allowing for a definitive assignment of the molecular structure. Due to the absence of readily available, published experimental spectra for this compound, the following data is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds.[3][4][5]
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound, assuming a standard deuterated solvent such as DMSO-d₆.
Table 1: Predicted ¹H NMR Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| NH (H1) | ~11.5 | br s | - |
| H2 | ~7.5 | t | J ≈ 2.5, 2.5 |
| H3 | ~6.6 | t | J ≈ 2.5, 2.5 |
| H5 | ~7.2 | dd | J ≈ 9.0, 2.5 |
| H7 | ~7.8 | dd | J ≈ 9.0, 2.0 |
| OCH₃ | ~3.9 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) |
| C2 | ~125 |
| C3 | ~103 |
| C3a | ~128 |
| C4 | ~120 |
| C5 | ~112 (d, JCF ≈ 25 Hz) |
| C6 | ~160 (d, JCF ≈ 240 Hz) |
| C7 | ~110 (d, JCF ≈ 10 Hz) |
| C7a | ~135 |
| C=O | ~168 |
| OCH₃ | ~52 |
2D NMR Correlation Data
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
Table 3: Key Predicted 2D NMR Correlations
| Experiment | Correlation | Interpretation |
| COSY | H2 ↔ H3, H5 ↔ H7 | Shows proton-proton couplings within the same spin system. |
| HSQC | H2 ↔ C2, H3 ↔ C3, H5 ↔ C5, H7 ↔ C7, OCH₃ ↔ OCH₃ | Correlates protons to their directly attached carbons. |
| HMBC | H2 ↔ C3, C3a, C7a; H3 ↔ C2, C3a, C4; H5 ↔ C3a, C4, C6, C7; H7 ↔ C3a, C5, C6, C7a; OCH₃ ↔ C=O, C4 | Reveals long-range (2-3 bond) correlations between protons and carbons, key for connecting molecular fragments. |
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool, a comprehensive structural validation often involves complementary techniques.
Table 4: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Advanced NMR | Detailed connectivity (¹H, ¹³C, ¹⁵N), stereochemistry, conformation in solution. | Unambiguous structure elucidation, non-destructive. | Lower sensitivity, requires soluble sample, can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS).[6] | High sensitivity, small sample amount needed. | Provides limited information on isomerism and connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C=O, C-F). | Fast, simple, can be used for solid and liquid samples. | Provides limited information on the overall molecular skeleton. |
| UV-Vis Spectroscopy | Information about the electronic structure and conjugation of the indole ring.[7][8][9][10][11] | Simple, quantitative. | Provides limited structural detail, sensitive to solvent. |
Experimental Protocols
1. Sample Preparation for NMR Spectroscopy
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
2. NMR Data Acquisition
-
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ signals.
-
COSY (Correlation Spectroscopy): Use a standard gradient-selected COSY pulse sequence to identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Employ a gradient-selected HSQC experiment to determine one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): Utilize a gradient-selected HMBC experiment optimized for long-range couplings (e.g., 8 Hz) to establish multi-bond proton-carbon connectivities.
Visualizing the Validation Process
To better illustrate the relationships and workflows involved in structural validation, the following diagrams are provided.
Caption: Experimental workflow for NMR-based structural validation.
Caption: Key COSY and HMBC correlations for structural assignment.
Caption: Comparison of analytical techniques for structural validation.
Conclusion
For the unambiguous structural validation of "this compound," advanced NMR spectroscopy stands out as the most powerful and definitive method. While techniques like Mass Spectrometry, IR, and UV-Vis spectroscopy provide valuable and complementary information regarding molecular weight, functional groups, and electronic properties, they lack the capability to delineate the precise atomic connectivity and isomeric form of the molecule. The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular framework, making it an indispensable tool for researchers in the field of drug discovery and development. The use of these advanced techniques ensures the correct structure is confirmed, which is a critical step in the development of new chemical entities.
References
- 1. 1082040-43-4 | 6-Fluoro-1H-indole-4-carboxylic acid methyl ester [fluoromart.com]
- 2. 6-Fluoro-1H-indole-4-carboxylic acid methyl ester | 1082040-43-4 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. echemi.com [echemi.com]
- 7. researchdata.edu.au [researchdata.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Benchmarking the fluorescent properties of "Methyl 6-fluoro-1H-indole-4-carboxylate" against known probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the fluorescent properties of Methyl 6-fluoro-1H-indole-4-carboxylate against a selection of well-established fluorescent probes. The data presented herein is intended to assist researchers in making informed decisions when selecting fluorescent markers for their specific applications, ranging from cellular imaging to drug discovery.
Introduction to this compound
This compound is an indole derivative that exhibits intrinsic fluorescence. The indole scaffold is the basis for the fluorescence of the amino acid tryptophan and is a common core structure in many synthetic fluorescent probes. The introduction of a fluorine atom at the 6-position and a methyl carboxylate group at the 4-position is anticipated to modulate the photophysical properties of the parent indole molecule. Fluorine substitution, in particular, has been shown to enhance the fluorescence signal of the indole ring. This guide will compare its performance characteristics with those of widely used fluorescent dyes.
Quantitative Comparison of Fluorescent Properties
The following table summarizes the key photophysical parameters of this compound and other common fluorescent probes. The values for this compound are estimated based on data from structurally related compounds, as direct experimental data is not extensively available in the public domain.
| Fluorescent Probe | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |
| This compound | ~365 (Estimated) | ~470 (Estimated) | Not Determined | Not Determined | - |
| Fluorescein | ~490 | ~514 | ~92,300 | ~0.95 | Water (pH 9.5)[1] |
| Rhodamine B | ~543 | ~565 | ~106,000 | ~0.70 | Ethanol[2] |
| BODIPY FL | ~503 | ~512 | >80,000 | ~0.90 | Methanol[3][4] |
| DAPI (bound to DNA) | ~358 | ~461 | ~27,000 | ~0.92 | Bound to dsDNA[5][6] |
| Hoechst 33342 (bound to DNA) | ~350 | ~461 | ~47,000 | Not widely reported | Bound to dsDNA[7][8] |
Note on Estimated Values: The estimated excitation and emission maxima for this compound are derived from studies on 6-fluoroindole, which showed fluorescence with excitation at 365 nm and emission at 470 nm in an enzymatic assay[9]. The presence of the methyl carboxylate group may further influence these properties.
Experimental Protocols
Accurate characterization of fluorescent probes is essential for their effective use. Below are detailed protocols for measuring key fluorescent properties.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength.
Protocol:
-
Preparation of Stock Solution: Accurately weigh a small amount of the fluorescent probe and dissolve it in a known volume of a suitable solvent (e.g., ethanol, DMSO) to create a concentrated stock solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.
-
Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).
-
Beer-Lambert Law Calculation: Plot absorbance versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the line according to the Beer-Lambert law: A = εcl, where A is absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield represents the efficiency of the fluorescence process. The relative method, comparing the probe to a known standard, is commonly used.
Protocol:
-
Selection of a Standard: Choose a quantum yield standard with a known quantum yield that absorbs and emits in a similar spectral region as the test compound. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard for the UV-blue region.
-
Preparation of Solutions: Prepare a series of dilutions for both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance and Fluorescence Measurements:
-
Measure the UV-Vis absorbance spectra of all solutions and record the absorbance at the chosen excitation wavelength.
-
Using a spectrofluorometer, record the fluorescence emission spectra for all solutions, exciting at the same wavelength used for the absorbance measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.
-
The quantum yield of the test sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
-
Photostability Assessment
Photostability is the ability of a fluorophore to resist photodegradation upon exposure to light.
Protocol:
-
Sample Preparation: Prepare a solution of the fluorescent probe in a suitable solvent and place it in a quartz cuvette.
-
Initial Measurement: Record the initial absorbance and fluorescence intensity of the sample.
-
Controlled Light Exposure: Expose the sample to a continuous light source of a specific wavelength and intensity (e.g., the excitation maximum) for defined periods.
-
Periodic Measurements: At regular intervals during the light exposure, measure the absorbance and fluorescence intensity of the sample.
-
Data Analysis: Plot the change in absorbance or fluorescence intensity as a function of exposure time. The rate of decay indicates the photostability of the probe. A common metric is the time it takes for the fluorescence intensity to decrease by 50% (t₁/₂).
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for characterizing a novel fluorescent probe.
References
- 1. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]
- 2. omlc.org [omlc.org]
- 3. BODIPY | AAT Bioquest [aatbio.com]
- 4. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. DAPI - Wikipedia [en.wikipedia.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. jascoinc.com [jascoinc.com]
- 9. Fluoro‐recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 6-fluoro-1H-indole-4-carboxylate: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Methyl 6-fluoro-1H-indole-4-carboxylate must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper management and disposal of this fluorinated indole derivative.
This compound is a halogenated organic compound that requires disposal as hazardous waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited and can lead to environmental contamination and potential health risks.
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with its hazard profile. Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Protective Clothing: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or fume hood. If handling fine powders outside of a fume hood, a respirator may be necessary to prevent inhalation.
Quantitative Data Summary
| Parameter | Value / Information | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| GHS Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
| Recommended Disposal Method | High-temperature incineration | [2] |
| Waste Classification | Halogenated Organic Waste | [3] |
| Prohibited Disposal Routes | Sewer/drain disposal, regular trash, evaporation | [4][5] |
Experimental Protocol: Waste Collection and Disposal
The following protocol outlines the detailed methodology for the safe collection and disposal of this compound waste in a laboratory setting.
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., HDPE or glass)
-
Hazardous waste labels
-
Secondary containment bin
-
Personal Protective Equipment (PPE) as specified above
-
Spill kit for chemical spills
Procedure:
-
Waste Segregation:
-
At the point of generation, segregate waste containing this compound from all other waste streams.
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste to avoid complicating and increasing the cost of disposal.[6]
-
Solid waste (e.g., contaminated filter paper, weighing boats) should be collected separately from liquid waste.
-
-
Containerization:
-
Select a waste container that is in good condition, free from leaks or damage, and chemically compatible with the compound.
-
Place a hazardous waste label on the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation start.
-
-
Always keep the waste container securely closed, except when adding waste.
-
-
Waste Accumulation:
-
Collect all waste (solid and liquid) contaminated with this compound in the designated, labeled container.
-
For liquid waste, it is advisable to use a funnel to prevent spills. Remove the funnel after use and securely fasten the container lid.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be under the control of laboratory personnel and away from sources of ignition or incompatible chemicals.
-
Place the primary waste container inside a larger, chemically resistant secondary containment bin to mitigate potential spills.[4]
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain and clean up the spill using a chemical spill kit.
-
All materials used for spill cleanup (e.g., absorbents, contaminated gloves) must be collected and disposed of as hazardous waste in the same designated container.[5]
-
-
Final Disposal:
-
Do not allow the hazardous waste container to exceed its capacity or be stored for longer than permitted by institutional and regulatory guidelines (often a maximum of six months in academic labs).[4]
-
When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[2]
-
The EHS office will coordinate with a licensed hazardous waste disposal company for the final treatment, which is typically high-temperature incineration for fluorinated organic compounds to ensure their complete destruction.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Buy Methyl 4,6-difluoro-1H-indole-3-carboxylate (EVT-15261106) [evitachem.com]
- 2. Page loading... [guidechem.com]
- 3. 649550-97-0|Methyl 6-fluoro-1H-indole-3-carboxylate| Ambeed [ambeed.com]
- 4. Best LEVOBUPIVACAINE CAS No. 27262-47-1 Pharmaceutical Intermediates-1 Supplier, Manufacturer | Afine [afinechem.com]
- 5. internal.pipharm.com [internal.pipharm.com]
- 6. Best this compound Intermediates CAS No 1408282-26-7 Pharmaceutical Intermediates Supplier, Manufacturer | Afine [afinechem.com]
Personal protective equipment for handling Methyl 6-fluoro-1H-indole-4-carboxylate
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 6-fluoro-1H-indole-4-carboxylate, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures to foster a secure laboratory environment.
Hazard Summary:
-
Harmful if swallowed.
-
May cause an allergic skin reaction.
-
Based on the parent indole structure and related compounds, it should be handled with caution as it may cause skin, eye, and respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE)
A thorough PPE strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2][5] | To protect against splashes and dust that can cause serious eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][2] Change gloves immediately if contaminated.[1] | To prevent skin contact, which may cause allergic reactions or irritation. |
| Body Protection | A lab coat or chemical-resistant apron should be worn.[2][5] | To shield the body from accidental spills and splashes. |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood.[2][5] If ventilation is inadequate, a NIOSH-approved respirator is required. | To avoid inhalation of dust or fumes. |
Operational Plan: Step-by-Step Handling Procedures
A. Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][5]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order.[3]
B. Handling:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: As this compound is a powder, care should be taken to avoid creating dust.[6][7] If possible, weigh the material directly in the fume hood.[6] Use anti-static weigh boats or paper.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical. Remove and properly dispose of contaminated PPE.[2] Wash hands thoroughly with soap and water.[2]
C. Storage:
-
Store in a tightly sealed container in a dry, well-ventilated place at room temperature.
-
Keep away from strong oxidizing agents, strong bases, amines, and strong reducing agents.[3]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste, including contaminated consumables (e.g., gloves, weigh boats, bench paper), in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][4] Do not allow the product to enter drains.[2][3]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] If skin irritation or a rash occurs, seek medical advice.[3][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][4] If eye irritation persists, get medical advice.[3][4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][4] Call a poison center or doctor if you feel unwell.[3][4]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Do NOT induce vomiting.[2]
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
